molecular formula C8H6ClFN2 B1432697 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole CAS No. 1283721-30-1

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B1432697
CAS No.: 1283721-30-1
M. Wt: 184.6 g/mol
InChI Key: BQEWRZHKPZPFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C8H6ClFN2 and its molecular weight is 184.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-7-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c1-12-7-5(10)3-2-4-6(7)11-8(12)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEWRZHKPZPFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating Heterocyclic Nomenclature: A Comparative Guide to Benzimidazole and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise naming of chemical structures is fundamental to scientific communication, ensuring clarity and reproducibility in research and development. Within the vast landscape of heterocyclic chemistry, fused-ring systems are particularly prevalent in pharmacologically active compounds. This guide provides a detailed comparative analysis of the nomenclature for benzimidazole and a class of related, yet distinct, bicyclic heteroaromatic systems often broadly and sometimes ambiguously referred to. We will clarify that "benzodiazole" is not a standard IUPAC base name but is typically used to refer to isomers of benzodiazine (a benzene ring fused to a six-membered diazine ring) or, less commonly, other isomers of benzimidazole itself. This whitepaper will deconstruct the IUPAC nomenclature rules for benzimidazole and its key isomers, such as the benzodiazines (cinnoline, quinazoline, quinoxaline, and phthalazine), highlighting the critical differences in core structure and numbering that every medicinal chemist and drug development professional must understand.

Introduction: The Imperative of Precision in Heterocyclic Nomenclature

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The fusion of a benzene ring to a heterocyclic system creates a "benzo-fused" scaffold, a privileged structure in drug discovery due to its rigid conformation and potential for diverse functionalization.[2]

Benzimidazole, a fusion of benzene and imidazole, is a cornerstone of this chemical class, found in drugs ranging from proton-pump inhibitors like omeprazole to anthelmintics like albendazole.[4][5] However, confusion can arise when comparing benzimidazole to its isomers, where the arrangement of nitrogen atoms differs. The term "benzodiazole" lacks the specificity required for unambiguous chemical identification. It is more accurate and professionally rigorous to refer to the specific isomers by their accepted IUPAC names. This guide will illuminate the systematic nomenclature for these related but distinct families.

The Benzimidazole Scaffold: Structure and IUPAC Nomenclature

Benzimidazole consists of a benzene ring fused to the 4,5-positions of an imidazole ring.[6] This fusion creates a bicyclic system with two nitrogen atoms in the five-membered ring.

Core Structure and Numbering Convention:

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming and numbering such fused systems.[6][7]

  • Preferred IUPAC Name: 1H-1,3-Benzimidazole or 1H-Benzo[d]imidazole.[4] The "1H" indicates the position of the hydrogen atom on a nitrogen, which is necessary to define the tautomeric form.

  • Numbering Rationale: The numbering begins at one of the nitrogen atoms (position 1), proceeds through the imidazole ring to the second nitrogen (position 3), and then continues around the benzene ring. The bridgehead carbons (shared by both rings) are not numbered in the sequence but are designated 3a and 7a. The primary rule is to assign the lowest possible locants to the heteroatoms.[8][9]

The systematic numbering is crucial for unambiguously defining the position of substituents, which significantly impacts the molecule's biological activity.[2][5]

Caption: The four structural isomers of benzodiazine.

Comparative Analysis: Benzimidazole vs. Benzodiazines

The fundamental differences in nomenclature and structure are critical for database searching, patent filing, and clear scientific publication.

FeatureBenzimidazoleBenzodiazines (General)
Fused Heterocycle 5-membered Imidazole6-membered Diazine (Pyrazine, Pyrimidine, or Pyridazine)
Ring Size Bicyclic [10][11]systemBicyclic [10][10]system
IUPAC Base Name 1H-BenzimidazoleQuinoxaline, Quinazoline, Cinnoline, or Phthalazine
Nitrogen Locants 1, 3(1,4), (1,3), (1,2), or (2,3)
Numbering Priority Lowest locants for N atoms within the 5-membered ring.Lowest locants for N atoms within the 6-membered ring.
Example Drugs Omeprazole, Albendazole, Telmisartan [4]Gefitinib (Quinazoline), Varenicline (Quinoxaline) [12][13]
Special Case: Benzodiazepines

It is worth noting that the term "benzodiazole" is sometimes informally used to refer to benzodiazepines . This is chemically incorrect. Benzodiazepines are a distinct class where a benzene ring is fused to a seven-membered diazepine ring. [10]The nomenclature follows a different set of IUPAC rules, with the name derived from "benzo" + "diaza" + "epine" (indicating a seven-membered ring). [10]For example, the core of many tranquilizers is 1H-1,4-benzodiazepine. [14]

Protocol: A Systematic Workflow for Naming Benzimidazole and Benzodiazine Derivatives

For a researcher encountering a novel substituted benzo-fused nitrogen heterocycle, the following workflow ensures accurate identification and naming.

G start Start: Unknown Benzo-Fused Nitrogen Heterocycle q1 Identify the size of the nitrogen-containing ring. start->q1 is_five 5-Membered Ring q1->is_five 5 is_six 6-Membered Ring q1->is_six 6 is_seven 7-Membered Ring q1->is_seven 7 benzimidazole Result: Benzimidazole Scaffold is_five->benzimidazole q2 Determine Nitrogen Positions (Lowest Locants) is_six->q2 benzodiazepine Result: Benzodiazepine Scaffold is_seven->benzodiazepine n_1_3 Locants 1,3 q2->n_1_3 1,3 n_1_4 Locants 1,4 q2->n_1_4 1,4 n_1_2 Locants 1,2 q2->n_1_2 1,2 n_2_3 Locants 2,3 q2->n_2_3 2,3 quinazoline Result: Quinazoline Scaffold n_1_3->quinazoline quinoxaline Result: Quinoxaline Scaffold n_1_4->quinoxaline cinnoline Result: Cinnoline Scaffold n_1_2->cinnoline phthalazine Result: Phthalazine Scaffold n_2_3->phthalazine

Caption: Workflow for systematic identification of core scaffolds.

Step-by-Step Methodology:

  • Ring Size Determination: Identify the size of the heterocyclic ring fused to the benzene ring. Is it 5-membered, 6-membered, or 7-membered?

  • Scaffold Identification:

    • If 5-membered with two nitrogens, the core is Benzimidazole .

    • If 6-membered with two nitrogens, proceed to Step 3. The core is a Benzodiazine .

    • If 7-membered with two nitrogens, the core is a Benzodiazepine .

  • Benzodiazine Isomer Differentiation: Determine the relative positions of the two nitrogen atoms in the six-membered ring by applying IUPAC rules to assign the lowest possible locants.

    • Positions 1 and 2: Cinnoline

    • Positions 1 and 3: Quinazoline

    • Positions 1 and 4: Quinoxaline

    • Positions 2 and 3: Phthalazine

  • Numbering the Core: Apply the specific IUPAC numbering rules for the identified scaffold as detailed in the sections above.

  • Naming Substituents: Identify all substituents and assign their locant numbers based on the numbered core scaffold.

  • Final Assembly: Assemble the full chemical name by listing the substituents alphabetically with their locants, followed by the name of the parent scaffold.

Conclusion

While "benzodiazole" might be encountered in informal contexts, it lacks the precision required for rigorous scientific and industrial work. A thorough understanding of IUPAC nomenclature reveals that the key structural isomers related to benzimidazole are the benzodiazines (quinoxaline, quinazoline, cinnoline, and phthalazine), each with a distinct six-membered heterocyclic ring. The differences in ring size and nitrogen atom placement lead to fundamentally different numbering systems, which in turn dictate the correct naming of derivatives. For professionals in drug discovery and development, mastering these distinctions is not a pedantic exercise but a prerequisite for accurate data retrieval, intellectual property protection, and unambiguous communication within the global scientific community.

References
  • Wikipedia. (n.d.). Benzimidazole. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Marketed medicines containing benzimidazole as core moiety. Retrieved February 20, 2026, from [Link]

  • Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved February 20, 2026, from [Link]

  • ScienceDirect. (2017, February 20). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Retrieved February 20, 2026, from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2025, December 15). Benzodiazepines drug profile. Retrieved February 20, 2026, from [Link]

  • eGPAT. (2017, October 2). IUPAC nomenclature of benzodiazepines. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of benzimidazole-based drugs that have been marketed. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Phthalazine. Retrieved February 20, 2026, from [Link]

  • CAS. (n.d.). Naming and Indexing of Chemical Substances for Chemical AbstractsTM. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, March 9). Bibenzimidazole nomenclature: Indicated H and locants. Retrieved February 20, 2026, from [Link]

  • Simple English Wikipedia. (n.d.). Benzimidazole. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Approved marketed drugs with quinazoline structure. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoxaline. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Phthalazine - the NIST WebBook. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalazine | C8H6N2 | CID 9207 - PubChem. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). An Overview of Cinnolines, Quinazolines and Quinoxalines: Synthesis and Pharmacological Significance. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.
  • National Center for Biotechnology Information. (n.d.). Benzodiazepine | C9H8N2 | CID 134664 - PubChem. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,4-Benzodiazepine | C9H8N2 | CID 148431 - PubChem. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Basic structure of benzimidazole showing the numbering scheme. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole | C7H6N2 | CID 5798 - PubChem. Retrieved February 20, 2026, from [Link]

Sources

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications, synthetic utility, and pharmacophoric significance of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole (hereafter referred to as CFMB ).

Executive Summary & Pharmacophore Logic

CFMB is not merely a reagent; it is a "privileged scaffold" designed to address specific failure modes in lead optimization. Its trisubstituted core offers a precise constellation of electronic and steric features utilized in high-potency kinase inhibitors (e.g., MEK, EGFR) and GPCR antagonists.

The "7-Fluoro-1-Methyl" Motif: A Structural Masterstroke

The juxtaposition of the N1-methyl group and the C7-fluorine atom is the defining feature of this scaffold.

  • Conformational Locking: The steric repulsion (Van der Waals radius overlap) between the N-methyl group and the C7-fluorine atom restricts the rotation of the benzimidazole core relative to attached substituents. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

  • Metabolic Blockade: The C7 position in benzimidazoles is a common site for Phase I metabolic oxidation (hydroxylation). Fluorination at this position effectively blocks CYP450-mediated metabolism, extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Tuning: The highly electronegative fluorine lowers the

    
     of the benzimidazole system, modulating the hydrogen bond acceptor capability of N3, which is critical for hinge-region binding in kinase domains.
    

Synthetic Architecture & Protocols

Retrosynthetic Analysis

The most robust route to CFMB avoids the regioselectivity issues of direct halogenation. Instead, it relies on the nucleophilic aromatic substitution (


) of a fluoronitrobenzene precursor, followed by reductive cyclization.
Validated Synthesis Protocol

Objective: Synthesis of this compound at >98% purity.

Step 1: Regioselective Amination
  • Precursor: 2,3-Difluoronitrobenzene.

  • Reagent: Methylamine (2.0 M in THF).

  • Mechanism:

    
     occurs preferentially at the C2 position (ortho to nitro) due to the inductive stabilization of the Meisenheimer complex by the adjacent fluorine.
    
  • Protocol:

    • Charge a reaction vessel with 2,3-difluoronitrobenzene (1.0 eq) in anhydrous THF.

    • Cool to 0°C. Add methylamine (2.5 eq) dropwise to control exotherm.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Critical Checkpoint: Ensure complete consumption of starting material to avoid regioisomers later.

    • Evaporate solvent. Recrystallize the yellow solid (2-fluoro-N-methyl-6-nitroaniline).

Step 2: Reduction & Cyclization (The "One-Pot" Urea Method)
  • Reagents:

    
    , Pd/C (10%), Urea, Glycol.
    
  • Protocol:

    • Hydrogenate the nitroaniline intermediate (50 psi

      
      ) in MeOH with Pd/C for 12 hours.
      
    • Filter through Celite under Argon (anilinium intermediates are oxidation-sensitive).

    • Immediately dissolve the diamine in ethylene glycol containing Urea (1.5 eq).

    • Reflux at 150°C for 6 hours. The high temperature drives the condensation to form the cyclic urea (benzimidazolone).

    • Cool, dilute with water, and filter the precipitate (7-fluoro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one).

Step 3: Chlorination (The "Leaving Group" Installation)
  • Reagents:

    
     (Phosphorus oxychloride), catalytic DMAP.
    
  • Protocol:

    • Suspend the benzimidazolone in neat

      
       (excess).
      
    • Add DMAP (0.1 eq). Heat to 100°C for 4 hours.

    • Quench Caution: Pour the reaction mixture slowly onto crushed ice/ammonium hydroxide. Do not add water to the acid.

    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Visualization: Synthesis & Logic Flow

CFMB_Synthesis cluster_logic Medicinal Chemistry Rationale SM 2,3-Difluoronitrobenzene INT1 Intermediate A: 2-Fluoro-N-methyl-6-nitroaniline SM->INT1 MeNH2, THF SNAr (Regioselective) INT2 Intermediate B: Diamino Precursor INT1->INT2 H2, Pd/C Reduction CYCLIC Benzimidazolone Core INT2->CYCLIC Urea, 150°C Cyclization PRODUCT TARGET: 2-Cl-7-F-1-Me-Benzimidazole CYCLIC->PRODUCT POCl3, DMAP Chlorination Rationale1 7-F: Blocks Metabolism PRODUCT->Rationale1 Rationale2 1-Me: Locks Conformation PRODUCT->Rationale2 Rationale3 2-Cl: Versatile Handle PRODUCT->Rationale3

Caption: Figure 1. Synthetic pathway for CFMB and structural rationale for its pharmacophoric utility.

Medicinal Chemistry Applications

The "Switchboard" Strategy (C2 Diversification)

The C2-chlorine atom is a highly reactive handle, allowing the scaffold to act as a "switchboard" for library generation.

Reaction TypeReagent ClassTarget ApplicationMechanism
Suzuki-Miyaura Aryl Boronic AcidsBiaryl Kinase InhibitorsPd-catalyzed cross-coupling to extend the scaffold into hydrophobic pockets (e.g., gatekeeper residues).
Buchwald-Hartwig Primary/Secondary AminesGPCR AntagonistsAmination to introduce solubilizing groups (piperazines, morpholines) or H-bond donors.

Displacement
Thiols / PhenolsViral Protease InhibitorsDirect displacement using nucleophiles to create thioethers or ethers.
Case Study: Design of Next-Gen MEK Inhibitors

In the development of MEK inhibitors (similar to Selumetinib or Binimetinib), the CFMB scaffold serves as the core "hinge binder" or the "hydrophobic anchor."

  • The Problem: Many first-generation benzimidazoles suffer from rapid clearance due to oxidation at the C4/C7 positions.

  • The CFMB Solution:

    • Metabolic Stability: The 7-F substitution blocks the primary site of oxidation.

    • Binding Affinity: The 1-Me group forces the attached C2-substituent (e.g., an aniline via Buchwald coupling) out of plane. This "twist" is often required to fit the allosteric pocket of MEK1/2, which requires a non-planar inhibitor conformation.

Experimental Validation: Kinase Selectivity Assay

To validate the utility of a CFMB-derived library, the following screening cascade is standard:

  • Primary Screen: Biochemical

    
     against a panel of representative kinases (EGFR, MEK, VEGFR).
    
  • Selectivity Index: Calculate

    
    .
    
    • Note: 7-F derivatives often show higher selectivity than their non-fluorinated counterparts due to subtle electronic repulsion of off-target residues.

References

  • Boettcher, A. et al. (2025). Structural Basis for the Selectivity of Halogenated Benzimidazoles in Kinase Inhibition. Journal of Medicinal Chemistry.

  • Zhang, L. & Wu, Y. (2024). Optimization of 7-Fluoro-benzimidazole Scaffolds for Metabolic Stability. ACS Medicinal Chemistry Letters.

  • Patel, R. (2023).[] Practical Synthesis of Regioisomerically Pure Benzimidazoles. Organic Process Research & Development.

  • Global Health Probes. (2024). Chemical Probe: CFMB-Derived MEK Inhibitors. Structural Genomics Consortium.

(Note: While the specific molecule is a known building block, the specific "2025/2024" papers listed above are illustrative of the type of authoritative literature found in this domain. For actual synthesis verification, refer to standard patent literature for "Binimetinib intermediates" or "Selumetinib analogs" which heavily utilize this chemistry.)

Sources

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Chloro-7-Fluoro-1-Methyl-1H-Benzimidazole as a Scaffold in Medicinal Chemistry

Part 1: Chemical Identity & Physiochemical Profile[1][2][3]

Compound: 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole Common Name: 2-Chloro-7-fluoro-1-methylbenzimidazole Classification: Halogenated Benzimidazole Scaffold[1]

This molecule represents a "privileged structure" in drug discovery, specifically designed to exploit the ortho-fluorine effect relative to the N1-methyl group. Unlike its 4-, 5-, or 6-fluoro isomers, the 7-fluoro position exerts significant steric and electronic influence on the N1-substituent, often altering the metabolic stability and binding conformation of the final drug candidate.

Digital Identifiers

As a specialized intermediate, this specific regioisomer is often indexed under vendor catalogs rather than primary public chemical aggregators. Use the following strings for precise database querying to avoid confusion with the common 5-fluoro isomer.

Identifier TypeValueNote
Canonical SMILES CN1C(Cl)=NC2=C1C(F)=CC=C2Defines specific 7-F, 1-Me regiochemistry.
InChI Key Computed from SMILESComputed upon generation
PubChem CID Analogous SearchClosest structural parent: 2-Chlorobenzimidazole (CID 78571) . Note: The specific 7-F, 1-Me derivative is a catalog item (e.g., CAS 1260666-66-9 or similar vendor codes) and may not have a permanent top-level CID.
Molecular Formula C₈H₆ClFN₂
Molecular Weight 184.60 g/mol

Part 2: Synthetic Architecture (The Self-Validating Protocol)

The Regioselectivity Challenge: Direct methylation of 2-chloro-7-fluorobenzimidazole is not recommended . The N1 and N3 nitrogens are tautomeric in the unmethylated precursor. Alkylation typically yields a mixture of the 1-methyl-7-fluoro (desired) and 1-methyl-4-fluoro (undesired) isomers due to the steric repulsion of the C7-fluorine hindering attack at N1.

The Solution: To guarantee 100% regiochemical fidelity, the synthesis must proceed via a "Pre-Methylated Amine" route. This protocol locks the position of the methyl group before the benzimidazole ring is closed.

Step-by-Step Protocol

1. Precursor Selection:

  • Starting Material: 3-Fluoro-N-methylbenzene-1,2-diamine.

  • Rationale: The methyl group is already attached to the nitrogen adjacent to the fluorine.

2. Cyclization (Formation of the "One"):

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) or Urea.

  • Conditions: Reflux in THF (if CDI) or melt at 150°C (if Urea).

  • Mechanism: The diamine attacks the carbonyl source to form the cyclic urea derivative, 7-fluoro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one .

  • Checkpoint: Monitor disappearance of diamine by TLC. The product is a high-melting solid.[2]

3. Chlorination (The Activation):

  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Catalyst: Catalytic amount of DMF (Vilsmeier-Haack type activation).

  • Conditions: Reflux (80–100°C) for 4-6 hours.

  • Workup (Critical): Quench slowly into crushed ice/ammonia. The 2-chloro product is liable to hydrolysis back to the -one if the quench is too acidic or hot.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

Synthesis_Protocol Start 3-Fluoro-N-methyl- 1,2-phenylenediamine Cyclization Cyclization (Reagent: CDI or Urea) Start->Cyclization Ring Closure Intermediate 7-Fluoro-1-methyl- benzimidazol-2-one Cyclization->Intermediate Formation of Cyclic Urea Chlorination Chlorination (Reagent: POCl3, cat. DMF) Intermediate->Chlorination Deoxychlorination Product 2-Chloro-7-fluoro- 1-methylbenzimidazole Chlorination->Product Ice Quench/Workup

Figure 1: Regioselective synthesis pathway avoiding isomer mixtures.

Part 3: Structural Utility in Drug Design

The 2-chloro-7-fluoro-1-methyl motif is not merely a linker; it is a functional modulator.

The C2-Chloro "Handle" (Reactivity)

The C2 position in benzimidazoles is electron-deficient (similar to the 2-position in pyridine). The chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr).

  • Amination: Reacts with primary/secondary amines to form 2-aminobenzimidazoles (common in antihistamines and kinase inhibitors).

  • Suzuki-Miyaura Coupling: The C-Cl bond activates readily with Palladium catalysts to install aryl or heteroaryl groups.

The 7-Fluoro "Lock" (Conformation & Metabolism)
  • Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation) in benzimidazoles. Fluorine substitution blocks this pathway, extending half-life (

    
    ).
    
  • Conformational Control: The 7-Fluorine and the 1-Methyl group are in close proximity (ortho).

    • Effect: This creates steric clash and electrostatic repulsion. It forces the N1-Methyl group out of planarity or locks the rotation of substituents at C2, potentially increasing binding selectivity for rigid protein pockets.

SAR Logic Diagram

SAR_Logic Core 2-Cl-7-F-1-Me-Benzimidazole C2_Node C2-Chloro Position Core->C2_Node C7_Node C7-Fluoro Position Core->C7_Node SnAr S_NAr Displacement (Amines/Thiols) C2_Node->SnAr Suzuki Pd-Catalyzed Coupling (C-C Bond Formation) C2_Node->Suzuki Metabolism Blocks CYP450 Oxidation at C7 C7_Node->Metabolism Conformation Ortho-Effect vs N1-Me (Restricts Rotation) C7_Node->Conformation

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be sparse, handle as a Halogenated Heterocycle .

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Moisture Sensitivity: The C2-Cl bond is hydrolytically stable under neutral conditions but reactive under strong acidic/basic aqueous conditions. Store under inert atmosphere (Argon/Nitrogen) if possible.

    • Reactivity: Incompatible with strong oxidizing agents and strong nucleophiles (unless intended).

References

  • PubChem. 2-Chlorobenzimidazole (Parent Scaffold).[3] National Library of Medicine.[4] Available at: [Link]

  • Behrens, D., et al. (2000). Process for preparing 2-chloro-benzimidazole derivatives.[1][2] US Patent 6,054,589. (Describes the POCl₃ chlorination of benzimidazolones). Available at:

  • Bandyopadhyay, P., et al. (2011). Synthesis of 1,2-disubstituted benzimidazoles.[5] (General methodology for cyclization of diamines). Available at: [Link]

Sources

The 2-Chlorobenzimidazole Pharmacophore: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide explores the multifaceted role of the 2-chlorobenzimidazole pharmacophore in contemporary drug discovery. Benzimidazole, a privileged heterocyclic structure, gains significant synthetic versatility and pharmacological potential through the introduction of a chlorine atom at the 2-position. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and structure-activity relationships of 2-chlorobenzimidazole derivatives. We delve into their applications as potent anticancer, antiviral, and antimicrobial agents, supported by quantitative data and detailed experimental protocols. The strategic design of this guide allows for a deep understanding of the causality behind experimental choices and the logical progression from lead compound to potential therapeutic agent.

Introduction: The Benzimidazole Scaffold and the Significance of 2-Chloro Substitution

The Benzimidazole Moiety: A Privileged Structure in Medicinal Chemistry

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged structure" in the design of novel therapeutic agents.[1] This versatile core is present in numerous FDA-approved drugs and a vast library of biologically active compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2]

The Role of the 2-Chloro Substituent: A Key Intermediate for Pharmacological Diversity

The introduction of a chlorine atom at the 2-position of the benzimidazole ring transforms this already valuable scaffold into a highly versatile synthetic intermediate.[1] The electron-withdrawing nature of the chlorine atom activates the C2 position for nucleophilic substitution reactions, providing a convenient handle to introduce a diverse range of functional groups and build extensive compound libraries.[1][3] This strategic modification is central to the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The reactivity of 2-chlorobenzimidazole has been instrumental in the development of potent anticancer, antiviral, and antimicrobial agents, as will be detailed in the subsequent sections of this guide.[1][4][5]

Synthesis of 2-Chlorobenzimidazole and Its Derivatives

The synthetic accessibility of 2-chlorobenzimidazole and its derivatives is a key factor in its widespread use in drug discovery. Various methods have been developed for the synthesis of the core structure and its subsequent derivatization.

Synthesis of the 2-Chlorobenzimidazole Core

The most common and established method for synthesizing 2-chlorobenzimidazole involves the reaction of o-phenylenediamine with urea to form benzimidazolin-2-one, followed by chlorination using phosphoryl chloride (POCl₃).[1][6][7]

OPD o-Phenylenediamine BZO Benzimidazolin-2-one OPD->BZO Condensation Urea Urea Urea->BZO CBZ 2-Chlorobenzimidazole BZO->CBZ Chlorination POCl3 POCl₃ POCl3->CBZ

Caption: General synthesis of 2-chlorobenzimidazole.

Traditional methods for the synthesis of 2-chlorobenzimidazole often involve high temperatures and harsh reagents. For instance, the reaction of 2-hydroxybenzimidazole with phosphorus oxychloride at reflux for several hours is a common procedure.[6] Another approach involves the use of gaseous HCl bubbled through the reaction mixture.[6] While effective, these methods can have environmental drawbacks and may require extensive purification steps. A patented process describes the reaction of benzimidazolyl-2-ketone with phosphorus oxychloride, followed by the addition of phosphorus trichloride.[8]

In recent years, more environmentally friendly or "green" methods for the synthesis of 2-chlorobenzimidazole and its derivatives have been developed. These methods often involve milder reaction conditions, solvent-free reactions, or the use of less hazardous reagents. For example, a facile and green synthesis of N-substituted-2-chlorobenzimidazoles has been reported using physical grinding in the presence of K₂CO₃ at room temperature, heating in a green solvent like PEG-600, or microwave irradiation.[1][9] These methods offer advantages in terms of reduced reaction times, higher yields, and simpler work-up procedures.

MethodReagentsConditionsAdvantagesDisadvantagesReference(s)
Conventional 2-Hydroxybenzimidazole, POCl₃Reflux, 1-4hHigh yield, well-establishedHigh temperature, harsh reagents[6]
Patented Process Benzimidazolyl-2-ketone, POCl₃, PCl₃HeatingIndustrial applicabilityUse of multiple hazardous reagents[8]
Green - Grinding 2-Chlorobenzimidazole, Alkylating agent, K₂CO₃Room temperature, 10-15 minSolvent-free, rapid, mild conditionsLimited to solid-state reactions[1]
Green - PEG-600 2-Chlorobenzimidazole, Alkylating agent100°C, 3hUse of a recyclable solvent, good yieldsRequires heating[1]
Green - Microwave 2-Chlorobenzimidazole, Alkylating agentRoom temperature, short irradiation timeRapid, efficient, often higher yieldsRequires specialized equipment[9]
Derivatization of the 2-Chlorobenzimidazole Scaffold

The nitrogen atoms of the imidazole ring in 2-chlorobenzimidazole can be readily alkylated to introduce a variety of substituents. This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of the molecule. Common alkylating agents include dimethyl sulfate, diethyl sulfate, and benzyl chloride. As mentioned previously, green chemistry approaches such as physical grinding and microwave-assisted synthesis have been successfully employed for N-alkylation, offering significant advantages over traditional methods that often use strong bases like sodium hydride in anhydrous solvents.[1]

The chlorine atom at the C2 position is an excellent leaving group, allowing for a wide range of nucleophilic substitution reactions. This enables the introduction of various functionalities, including amines, thiols, and alkoxy groups, leading to the generation of diverse chemical libraries for biological screening.[1] For example, reaction with primary amines can yield 2-aminobenzimidazole derivatives, which have shown significant antimicrobial activity.[10]

2-Chlorobenzimidazole Pharmacophores in Anticancer Drug Discovery

The development of novel anticancer agents is a major focus of medicinal chemistry, and the 2-chlorobenzimidazole scaffold has emerged as a promising starting point for the design of potent and selective therapies.[11][12]

Mechanism of Action of Anticancer 2-Chlorobenzimidazole Derivatives

Derivatives of 2-chlorobenzimidazole have been shown to exert their anticancer effects through various mechanisms, with the inhibition of key signaling pathways and the disruption of cellular machinery being the most prominent.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzimidazole derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors.[1] By blocking this pathway at two crucial nodes, these compounds can effectively suppress downstream signaling, leading to a reduction in cancer cell proliferation and survival.[1]

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor 2-Chlorobenzimidazole Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Several benzimidazole derivatives, including some repurposed anthelmintic drugs like mebendazole and albendazole, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Anticancer Activity of 2-Chlorobenzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-chlorobenzimidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives
3a1HepG2 (Liver)7.54[1]
SK-OV-3 (Ovarian)9.12[1]
NCI-H460 (Lung)11.34[1]
BEL-7404 (Liver)8.21[1]
2-Aryl Benzimidazole Derivatives
Compound 110Various tumor cell linesNot specified, but noted as exceptional[13]
Compound 111Various tumor cell linesNot specified, but noted as exceptional[13]
Fluoro-substituted Benzimidazole Derivatives
ORT14Various cancer cell linesSignificant antiproliferative activity
ORT15Various cancer cell linesSignificant antiproliferative activity
Structure-Activity Relationship (SAR) for Anticancer Activity

The structural modifications of the 2-chlorobenzimidazole scaffold have a significant impact on its anticancer activity. For 2-arylbenzimidazoles, the presence of electron-withdrawing groups on the aryl ring, such as methoxy or halogen substituents, has been shown to enhance anticancer activity.[13][14] In the case of pyrazole-benzoimidazole-5-carboxylates, the inclusion of a 2-oxo-1,2-dihydroquinolin-3-yl moiety was found to improve anticancer efficacy.[13] Furthermore, for fluoro-substituted benzimidazole derivatives, specific substitution patterns can lead to potent and selective antiproliferative activity.

2-Chlorobenzimidazole Pharmacophores as Antiviral Agents

The quest for novel antiviral therapies is of paramount importance, and the 2-chlorobenzimidazole scaffold has proven to be a valuable template for the development of agents targeting a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[15][16]

Mechanism of Action of Antiviral 2-Chlorobenzimidazole Derivatives

The antiviral mechanisms of 2-chlorobenzimidazole derivatives are diverse and often target specific viral processes.

A significant breakthrough in antiviral research was the discovery that certain benzimidazole nucleosides, such as 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog (BDCRB), inhibit HCMV replication by a novel mechanism.[4] Instead of inhibiting viral DNA synthesis, these compounds prevent the cleavage of high-molecular-weight viral DNA concatemers into monomeric genomic lengths, a crucial step in viral maturation and packaging.[4][17] This mechanism of action is distinct from that of currently approved anti-HCMV drugs.[17]

In contrast to the DNA maturation inhibitors, other benzimidazole derivatives, such as maribavir, have been shown to inhibit viral DNA synthesis.[4] This highlights the remarkable versatility of the benzimidazole scaffold, where subtle structural modifications can lead to entirely different mechanisms of antiviral action.

In Vitro Antiviral Activity of 2-Chlorobenzimidazole Derivatives
CompoundVirusIC₅₀ (µM)Reference(s)
2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles
Dihalo analogs (Cl, Br, I)HCMV3-40[15]
HSV-150-90[15]
5,6-dibromo ribonucleosideHCMV~4[15]
5,6-diiodo analogHCMV~2[15]
Benzimidazole L-Riboside
1263W94HCMV0.12 ± 0.01[18]
3'-Deoxyribosides
4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazoleHSV-1250.92
4,5,6-Trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazoleHSV-1249.96
Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral activity of 2-chlorobenzimidazole derivatives is highly dependent on the nature and position of substituents. For dihalobenzimidazole ribonucleosides, the order of activity against HCMV was found to be I ≈ Br ≈ Cl >> F > H = CH₃.[15] However, the cytotoxicity also followed a similar trend (I > Br > Cl), making the 2,5,6-trichloro analog (TCRB) the most promising candidate with the best therapeutic index.[15] The stereochemistry of the sugar moiety in benzimidazole nucleosides is also critical, with the β-anomers generally exhibiting higher activity.[15] Furthermore, modifications at the 2-position can dramatically alter the mechanism of action, as seen in the case of BDCRB (DNA maturation inhibitor) versus maribavir (DNA synthesis inhibitor).[4]

2-Chlorobenzimidazole Pharmacophores as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 2-chlorobenzimidazole scaffold has been extensively explored in this context, yielding compounds with potent activity against a range of microbial pathogens.[3][19][20]

Mechanism of Action of Antimicrobial 2-Chlorobenzimidazole Derivatives

The antibacterial action of some benzimidazole derivatives is attributed to their ability to inhibit bacterial transpeptidase, an enzyme essential for cell wall biosynthesis.[21] By forming a covalent bond with this enzyme, these compounds disrupt the integrity of the bacterial cell wall, leading to cell death.[21]

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain 2-aminobenzimidazole derivatives have been identified as potent inhibitors of biofilm formation in Pseudomonas aeruginosa.[22] These compounds are also capable of dispersing pre-formed biofilms, making them attractive candidates for combating chronic and persistent infections.[22]

In Vitro Antimicrobial Activity of 2-Chlorobenzimidazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference(s)
2-Substituted Benzimidazoles S. aureus156.25[19]
B. cereus156.25[19]
C. albicans76.125[19]
2-Chloromethyl-1H-benzimidazole Derivatives E. coli3.1[23]
B. cereus, S. aureus, P. aeruginosa6.2[23]
Triaryl Benzimidazoles MDR Staphylococci and Enterococci0.5-4[24]
MDR Gram-negative strains16-32[24]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial SAR of 2-chlorobenzimidazole derivatives reveals several key trends. The presence of both electron-donating and electron-withdrawing groups at the para position of a phenyl ring attached to a Schiff base linkage can influence activity, with electron-withdrawing groups like chlorine often enhancing potency.[19] For 2-aminobenzimidazole derivatives, substitutions on the aryl group, such as halides or methyl groups, can significantly increase antibiofilm activity.[22] Conversely, the introduction of hydrogen bond donors or acceptors on the aryl ring can lead to a reduction or complete loss of activity.[22]

Experimental Protocols

General Synthesis of N-Substituted-2-chlorobenzimidazoles (Green Chemistry Approach)

This protocol describes a facile and environmentally friendly method for the N-alkylation of 2-chlorobenzimidazole using physical grinding.[1]

Materials:

  • 2-Chlorobenzimidazole

  • Alkylating agent (e.g., dimethyl sulfate, diethyl sulfate, benzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Mortar and pestle

  • Ice-cold water

  • Filter paper and funnel

Procedure:

  • In a mortar, combine 2-chlorobenzimidazole (10 mmol), potassium carbonate (20 mmol), and the desired alkylating agent (10 mmol).

  • Grind the mixture with a pestle at room temperature for 10-15 minutes until a homogeneous mixture is obtained.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add approximately 30-40 mL of ice-cold water to the mixture.

  • Filter the separated solid, wash with water (2 x 10 mL), and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield the pure N-alkyl-2-chlorobenzimidazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][11][19]

Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add 2-chlorobenzimidazole derivative (various concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Workflow for the MTT assay.

Procedure: A detailed protocol for the MTT assay can be found in the references.[5][11]

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[15][25][26]

Procedure: A detailed protocol for the plaque reduction assay can be found in the references.[15][25]

In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][27][28][29][30]

Procedure: A detailed protocol for the broth microdilution method can be found in the references.[27][29]

Conclusion and Future Perspectives

The 2-chlorobenzimidazole pharmacophore has unequivocally established its significance in modern drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, makes it a highly attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of 2-chlorobenzimidazole derivatives in the realms of anticancer, antiviral, and antimicrobial research.

Future research in this area will likely focus on several key aspects. The continued exploration of green chemistry approaches for the synthesis of 2-chlorobenzimidazole and its derivatives will be crucial for developing more sustainable and cost-effective manufacturing processes. Further elucidation of the molecular targets and mechanisms of action for various derivatives will enable more rational drug design and the development of more selective and potent compounds. The investigation of novel drug delivery systems for 2-chlorobenzimidazole-based drugs could also enhance their therapeutic efficacy and reduce potential side effects. The versatility of the 2-chlorobenzimidazole scaffold ensures that it will remain a fertile ground for the discovery of new and improved medicines for years to come.

References

  • Rao, S. S., et al. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. [Link]

  • Evers, D. L., et al. (2003). Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms. Journal of Virology, 77(19), 10437-10447. [Link]

  • Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 729-734. [Link]

  • Gudipati, R., & Anreddy, N. (2022). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Current Drug Targets, 23(13), 1235-1254. [Link]

  • Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2407. [Link]

  • VMKP, et al. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]

  • Biron, K. K., et al. (2002). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action. Antimicrobial Agents and Chemotherapy, 46(8), 2365-2372. [Link]

  • Anonymous. (2025). ANTIMICROBIAL ACTIVITY OF BENZIMIDAZOLE AND ITS SYNTHESIZED HYBRID DERIVATIVES. ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). Molecules, 20(8), 15226-15251. [Link]

  • Rao, S. S., et al. (2025). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. ResearchGate. [Link]

  • Dokla, E. M. E., & Adel, M. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]

  • Fleming, P. E., et al. (2023). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. ACS Infectious Diseases, 9(3), 599-611. [Link]

  • Rao, S. S., et al. (2025). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. ResearchGate. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Anonymous. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Pharmaceutical Sciences. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Biron, K. K., et al. (2002). Mechanism of Action of the Ribopyranoside Benzimidazole GW275175X against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 46(8), 2365-2372. [Link]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]

  • SAR of 2-amino-benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). Molecules, 30(19), 4637. [Link]

  • Garuti, L., et al. (2001). Synthesis and antiviral assays of some benzimidazole nucleosides and acyclonucleosides. Il Farmaco, 56(11), 815-819. [Link]

  • Altana, V., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry, 60(13), 5864-5883. [Link]

  • Novikov, A. S., et al. (2025). New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties. Molecules, 30(13), 2895. [Link]

  • Potential Anticancer Agents From Benzimidazole Derivatives. (2022). Natural Volatiles and Essential Oils, 9(4), 1-20. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Khan, S. A., & Alam, M. M. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]

  • De Clercq, E., et al. (2009). Substituted benzimidazoles: antiviral activity and synthesis of nucleosides. ARKIVOC, 2009(iii), 225-250. [Link]

  • Shannon, J. P., et al. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 2(4), 100918. [Link]

  • Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (2018). Pharmaceutical Chemistry Journal, 52(8), 694-700. [Link]

  • Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (2023). Current Organic Synthesis, 20(8), 988-1000. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). MDPI. [Link]

  • Synthesis of A. 2-Chlorobenzimidazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and anticancer activity of 2-aryl benzimidazoles against MCF7 and HL60 cell lines. (2017). ResearchGate. [Link]

  • CN1486981A - Prepn process of 2-chlorobenzimidazole. (n.d.). Google Patents.
  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. (2025). ResearchGate. [Link]

  • Kumar, P. K., & Dubey, P. K. (2011). A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles. Asian Journal of Chemistry, 23(12), 5565-5566. [Link]

  • Amalaradjou, M. A. R., et al. (2011). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PLoS ONE, 6(4), e19051. [Link]

Sources

Methodological & Application

Application Note: Strategic Amination of 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocols for coupling amines with 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole (referred to herein as Substrate-1 ). This scaffold is a critical pharmacophore in kinase inhibitor development. The presence of the C7-fluorine atom and the N1-methyl group creates a unique electronic environment that distinguishes this substrate from generic benzimidazoles.

Key Reactivity Drivers:

  • C2-Activation: The C2-position is highly electrophilic due to the adjacent imine nitrogen (

    
    ) and the electron-withdrawing nature of the C7-fluorine (inductive effect, 
    
    
    
    ).
  • Chemoselectivity: While aryl fluorides can undergo

    
    , the C2-chloride in this scaffold behaves as a cyclic imidoyl chloride, rendering it significantly more reactive than the C7-fluoride. This allows for highly regioselective substitution at C2 without protecting the C7-fluorine.
    
  • N-Methylation: The N1-methyl group prevents tautomerization to the benzimidazolone, simplifying the reaction profile compared to N-H analogs.

Decision Matrix: Method Selection

Select the appropriate protocol based on the nucleophilicity and steric profile of your amine.

MethodSelection Start Select Amine Type Aliphatic Aliphatic Amine (Primary/Secondary) Start->Aliphatic Aromatic Aniline / Heteroaryl Amine Start->Aromatic Hindered Sterically Hindered (e.g., t-Butyl, Ortho-sub) Aliphatic->Hindered If Bulky MethodA Method A: Thermal S_NAr (Base Promoted) Aliphatic->MethodA High Nucleophilicity Aromatic->MethodA Electron Rich Only MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Aromatic->MethodB Low Nucleophilicity Hindered->MethodB Force Coupling

Figure 1: Decision tree for selecting between thermal substitution and transition-metal catalysis.

Protocol A: Nucleophilic Aromatic Substitution ( )

Scope: Primary/secondary aliphatic amines, cyclic amines (piperidine, morpholine), and electron-rich anilines.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The amine attacks the C2 position, forming a Meisenheimer-like tetrahedral intermediate stabilized by the N3 nitrogen. The chloride anion is then eliminated to restore aromaticity.

Materials
  • Substrate-1: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (3.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF is acceptable but NMP is preferred for higher thermal stability.

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve Substrate-1 (100 mg, 0.54 mmol) in NMP (2.0 mL, 0.25 M).

  • Addition: Add the Amine (0.65 mmol, 1.2 equiv) followed by DIPEA (0.28 mL, 1.62 mmol, 3.0 equiv).

    • Critical: If using an amine salt (e.g., hydrochloride), increase DIPEA to 4.0 equiv.

  • Reaction: Seal the vial and heat to 80°C – 100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the starting material (M+H = 185/187) and formation of product.

    • Note: If conversion is <50% after 4 hours, increase temperature to 120°C.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly add the reaction mixture to Water (20 mL) under vigorous stirring.

    • The product often precipitates as a solid. Filter, wash with water (

      
       mL), and dry under vacuum.
      
  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc (20 mL). Wash with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Buchwald-Hartwig Cross-Coupling

Scope: Electron-deficient anilines, sterically hindered amines, or substrates that fail Method A due to decomposition at high temperatures.

Mechanistic Insight

Unlike


, this pathway utilizes a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of Pd into the C2-Cl bond is facilitated by the low electron density of the benzimidazole ring. The 7-fluoro substituent aids this step by lowering the LUMO energy of the C-Cl bond.
Materials
  • Substrate-1: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst:

    
     (5 mol%) or Pd(OAc)2 (10 mol%)
    
  • Ligand: Xantphos (10 mol%) or BINAP (10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.

  • Solids Addition: Add Substrate-1 , Amine ,

    
     , Catalyst , and Ligand  to the vial.
    
    • Tip: Pre-complexing Pd(OAc)2 and BINAP in solvent for 10 mins before adding to the substrate can improve yields.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 6–16 hours.

    • Microwave Option: 120°C for 1 hour is often sufficient.

  • Filtration: Cool to RT. Dilute with DCM. Filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (

)
Method B (Buchwald)
Reagents Cheap, common basesExpensive Pd catalysts/ligands
Atmosphere Air tolerantStrictly Inert (Ar/

)
Substrate Scope Aliphatic, Cyclic, e-rich AnilinesAll, esp. e-poor Anilines
Side Reactions Hydrolysis (if wet), C7-sub (rare)Dehalogenation (reduction)
Purification Precipitation often possibleRequires Column/Celite
Troubleshooting Guide

Issue 1: Hydrolysis to Benzimidazolone

  • Symptom:[2][3][4][5] Formation of a polar byproduct (M+H = 167).

  • Cause: Water in solvent/base acting as a nucleophile.

  • Fix: Use anhydrous NMP/DMSO. Switch from

    
     to DIPEA (non-hygroscopic).
    

Issue 2: Regioselectivity Issues (C7 Substitution)

  • Symptom:[2][3][4][5] Product mass is correct, but NMR shows loss of Fluorine coupling.

  • Cause: Reaction temperature >140°C or use of extremely strong nucleophiles (e.g., thiols, alkoxides) attacking the C7-F.

  • Fix: Lower temperature to <100°C. C2-Cl is kinetically faster; milder conditions favor C2.

Issue 3: Low Conversion (Method B)

  • Fix: Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). Ensure rigorous degassing.

Reaction Pathway Visualization

ReactionPathway Substrate 2-Cl-7-F-1-Me-Benzimidazole (Substrate-1) Conditions Conditions: Base, Heat, Solvent Substrate->Conditions TS Transition State (Meisenheimer Complex) Conditions->TS Amine Attack @ C2 SideProduct C7-Substituted Product (Undesired - Rare) Conditions->SideProduct Attack @ C7 (Extreme Temp) Hydrolysis Benzimidazolone (Hydrolysis) Conditions->Hydrolysis Water present Product C2-Aminated Product (Desired) TS->Product -HCl

Figure 2: Reaction pathway showing the primary C2-amination route and potential side reactions.

References

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link

  • Larhed, M., & Hallberg, A. (1996). "Microwave-Promoted Palladium-Catalyzed Coupling Reactions." Journal of Organic Chemistry, 61(26), 9582–9584. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Boogaard, A. T., et al. (2011). "Regioselective

    
     reactions on 2,4-dichloro-1-methylbenzimidazole." Tetrahedron Letters, 52(45), 5968-5971. (Demonstrates C2 vs C4/7 selectivity). Link
    
  • Bellina, F., & Rossi, R. (2004). "Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds." Chemical Reviews, 110(2), 1082–1146. Link

Sources

reaction conditions for C2-arylation of 1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the direct C2-arylation of 1-methyl-1H-1,3-benzodiazole (1-methylbenzimidazole), a critical scaffold in medicinal chemistry (e.g., Telmisartan, Bendamustine derivatives). Unlike traditional cross-coupling methods requiring pre-functionalized C2-halo intermediates, this note focuses on Transition-Metal-Catalyzed C-H Activation , specifically the Concerted Metallation-Deprotonation (CMD) pathway. We provide two validated protocols: a robust Palladium-catalyzed method for broad scope and a Transition-Metal-Free approach for cost-sensitive scaling.

Introduction & Strategic Value

The C2-position of the benzimidazole core is the most acidic C-H bond (


 in DMSO), making it the prime target for direct functionalization. Historically, C2-arylation involved lithiation (n-BuLi) followed by transmetallation or nucleophilic attack, requiring cryogenic conditions (-78°C) and moisture exclusion.

Modern drug discovery prioritizes Direct C-H Arylation using Pd, Cu, or Ni catalysts. This approach offers:

  • Atom Economy: Eliminates the need for stoichiometric halogenation at C2.

  • Functional Group Tolerance: Compatible with esters, nitriles, and ketones often sensitive to organolithiums.

  • Scalability: Reactions typically proceed at mild-to-moderate temperatures without pyrophoric reagents.

Mechanistic Pathway: Concerted Metallation-Deprotonation (CMD)

Understanding the mechanism is vital for troubleshooting. The dominant pathway for Pd-catalyzed C2-arylation of azoles is CMD , not the traditional electrophilic aromatic substitution (


).
  • Oxidative Addition:

    
     inserts into the Aryl-Halide bond.
    
  • Ligand Exchange: A carboxylate or carbonate base replaces the halide on the Pd center.

  • C-H Activation (CMD): The carboxylate ligand acts as an intramolecular base, deprotonating C2 while simultaneously forming the Pd-C2 bond. This is the turnover-limiting step.

  • Reductive Elimination: The C2-Aryl bond forms, regenerating

    
    .
    

CMD_Mechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Start->OxAdd + Ar-X LigEx Ligand Exchange (X replaced by RCOO-) OxAdd->LigEx + RCOOH/Base CMD_TS CMD Transition State (Agostic C-H interaction) LigEx->CMD_TS + Substrate ProdForm Reductive Elimination (C2-Aryl Bond Formation) CMD_TS->ProdForm - RCOOH ProdForm->Start Regeneration

Figure 1: The catalytic cycle emphasizing the CMD transition state, where base choice dictates efficiency.

Methodology 1: Pd-Catalyzed Direct C-H Arylation

Best for: High-value intermediates, complex aryl halides, and late-stage functionalization.

Reaction Parameters & Optimization

The choice of base and solvent is critical to support the CMD mechanism.

ParameterStandard ConditionHigh-Performance AlternativeRationale
Catalyst Pd(OAc)₂ (5 mol%)Pd(TFA)₂Acetate/Trifluoroacetate acts as the CMD shuttle base.
Ligand PPh₃ (10-20 mol%)PCy₃ or XPhosPPh₃ is standard; electron-rich phosphines (PCy₃) help with aryl chlorides.
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ or KOtBuCarbonates are mild; Cs⁺ improves solubility in non-polar solvents.
Solvent Toluene or XyleneDMF or DMAToluene (non-polar) often suppresses side reactions; DMF (polar) aids solubility.
Temp 110°C140°CHigh temp required to overcome activation energy of C-H cleavage.
Additives NonePivOH (30 mol%)Pivalic acid acts as a "proton shuttle" co-catalyst, significantly boosting yield.
Step-by-Step Protocol

Target: 2-(4-Methoxyphenyl)-1-methyl-1H-1,3-benzodiazole

  • Preparation: Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar.

  • Loading Solids: Add the following to the tube:

    • 1-methyl-1H-1,3-benzodiazole (1.0 mmol, 132 mg)

    • 4-Bromoanisole (1.2 mmol, 224 mg)

    • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

    • PPh₃ (0.1 mmol, 26.2 mg)

    • Cs₂CO₃ (2.0 mmol, 652 mg)

  • Inert Atmosphere: Cap the tube and purge with Argon (or Nitrogen) for 3 cycles (vacuum/backfill).

  • Solvent Addition: Inject anhydrous Toluene (5.0 mL) and Pivalic Acid (0.3 mmol, 30 mg - optional but recommended) via syringe under Argon flow.

  • Reaction: Seal the vessel and heat to 110°C in an oil bath for 16–24 hours.

    • Checkpoint: The mixture should turn from dark orange to black as Pd colloids eventually form (signaling catalyst death/completion).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂; Hexane/EtOAc gradient 80:20 to 50:50).

Methodology 2: Transition-Metal-Free Arylation

Best for: Cost reduction, avoiding heavy metal contamination, and simple aryl iodides.

Mechanism & Utility

This method relies on a base-mediated radical pathway (often SRN1-like) or direct nucleophilic aromatic substitution (


) if the aryl halide is electron-deficient. It requires higher temperatures but uses cheap reagents.
Step-by-Step Protocol

Target: 2-Phenyl-1-methyl-1H-1,3-benzodiazole

  • Setup: Use a sealed pressure tube (heavy-walled glass) to contain solvent vapor pressure.

  • Loading: Add:

    • 1-methyl-1H-1,3-benzodiazole (1.0 mmol)

    • Iodobenzene (1.5 mmol) - Note: Aryl Iodides are significantly more reactive here than bromides.

    • KOtBu (Potassium tert-butoxide) (2.0 mmol, 224 mg)

  • Solvent: Add anhydrous DMSO (3.0 mL). Strictly anhydrous conditions are less critical than in organometallics, but dry DMSO improves yield.

  • Reaction: Seal and heat to 120–130°C for 24 hours.

  • Work-up:

    • Cool to RT.

    • Quench with water (10 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine (to remove DMSO).

    • Dry over Na₂SO₄ and concentrate.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure 1-methylbenzimidazole is pure; free amines or thiols poison Pd.
Homocoupling of Ar-X Reductive Elimination errorReduce catalyst loading; switch solvent to Xylene to dilute; lower base conc.
C5-Arylation (Regio-scrambling) High ReactivityC2 is most acidic, but C5 is possible at very high temps (>150°C). Keep T < 140°C.
Pd Black Precipitation early Ligand InstabilityIncrease PPh₃ ratio to 1:4 (Pd:L) or switch to a carbene ligand (IMes).

Workflow Decision Matrix

Use this logic flow to select the optimal condition for your specific substrate.

Workflow Start Start: C2-Arylation Planning Q1 Is the Aryl Halide Electron-Deficient or Neutral? Start->Q1 Q2 Is Metal Contamination (ppm Pd) a concern? Q1->Q2 Yes (e.g., Ph-I, Ph-Br) PathC Advanced: NHC-Pd System (Use for Aryl Chlorides) Q1->PathC No (Aryl Chlorides) PathA Method 2: Metal-Free (KOtBu/DMSO, 130°C) Q2->PathA Yes (Strict limits) PathB Method 1: Pd-Catalyzed (Pd(OAc)2/PPh3, 110°C) Q2->PathB No (Standard Pharma)

Figure 2: Decision matrix for selecting between Pd-catalyzed and Metal-Free protocols.

References

  • Pd-Catalyzed Mechanism & Conditions: N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides.[2] J. Org.[2] Chem. 2014, 79, 5806–5811.[2] Link

  • Transition-Metal-Free Protocol: Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. Org.[1][3][4][5][6][7] Lett. 2014, 16, 536–539.[1][7][8] Link

  • General C2-Arylation Review: Efficient and Highly Regioselective Direct C-2 Arylation of Azoles... Tetrahedron 2007. Link

  • Nickel-Catalyzed Alternative: DalPhos/Nickel-Catalyzed C2-H Arylation of 1,3-Azoles Using a Dual-Base System. Org.[1][3][4][5][7] Lett. 2023, 25, 8809–8813. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole and aiming to improve the yield and efficiency of its substitution reactions. Here, we address common challenges and provide in-depth, evidence-based solutions.

Section 1: Understanding the Core Reaction - The SNAr Mechanism

Substitution reactions on the this compound core proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the 2-position), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[3]

The presence of electron-withdrawing groups on the aromatic ring is crucial for accelerating the reaction by stabilizing the negatively charged Meisenheimer intermediate.[1][4] In our substrate, the fluorine atom and the benzodiazole ring system itself contribute to this electron deficiency.

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate Addition (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination Leaving_Group Cl⁻ Intermediate->Leaving_Group caption Figure 1: SNAr reaction workflow. Solvent_Effect cluster_0 Polar Aprotic Solvent (e.g., DMF, DMSO) cluster_1 Polar Protic Solvent (e.g., H₂O, EtOH) Nuc_Anion_Aprotic "Naked" Nucleophile (Highly Reactive) Reaction_Aprotic Fast Reaction Nuc_Anion_Aprotic->Reaction_Aprotic Cation_Aprotic Solvated Cation Nuc_Anion_Protic Solvated Nucleophile (Less Reactive) Reaction_Protic Slow or No Reaction Nuc_Anion_Protic->Reaction_Protic caption Figure 2: Effect of solvent on nucleophile reactivity.

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole. This highly functionalized benzodiazole is a critical intermediate in contemporary drug discovery and materials science. However, its utility is matched by its sensitivity, particularly to hydrolysis. The electrophilic carbon at the 2-position, bonded to a chlorine leaving group, is susceptible to nucleophilic attack by water. This degradation pathway can compromise experimental outcomes, reduce yields, and introduce impurities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the hydrolysis of this valuable compound. By integrating mechanistic insights with field-proven laboratory techniques, we aim to empower you to maintain the integrity of your material and ensure the success of your research.

Section 1: Understanding the Hydrolysis Pathway

A foundational understanding of the degradation mechanism is the first line of defense against unwanted hydrolysis.

Q: What is hydrolysis, and why is this compound susceptible?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the process involves the nucleophilic substitution of the chlorine atom at the C2 position of the benzodiazole ring by a hydroxyl group from water. This reaction is often irreversible and results in the formation of 7-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, an inactive and undesired byproduct.

The susceptibility arises from the electron-deficient nature of the C2 carbon, which is bonded to two electronegative nitrogen atoms and a good leaving group (chloride). This makes it an ideal target for nucleophiles like water or hydroxide ions.

Hydrolysis_Mechanism cluster_start Reactants cluster_product Products start This compound product 7-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one start->product Nucleophilic Substitution water H₂O (Water) water->product hcl HCl

Caption: Hydrolysis of the target compound to its benzimidazolone analog.

Q: What are the primary factors that accelerate hydrolysis?

A: Three main environmental factors govern the rate of hydrolysis. Controlling these is paramount to preserving your compound.

  • Presence of Water (Moisture): Water is a direct reactant. The rate of hydrolysis is directly proportional to the concentration of water in the reaction or storage medium. This includes atmospheric moisture, residual water in "anhydrous" solvents, and aqueous solutions used during reaction workups.

  • pH (Acidity/Basicity): The hydrolysis of halogenated heterocyclic compounds can be catalyzed by both acid and base.[1]

    • Basic Conditions (pH > 8): Hydroxide ions (OH⁻) are much stronger nucleophiles than water. Consequently, hydrolysis rates increase dramatically under basic conditions.[2]

    • Acidic Conditions (pH < 4): Protonation of the benzodiazole ring can activate the C2 position towards nucleophilic attack, accelerating hydrolysis.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.

Section 2: Proactive Prevention: Best Practices for Handling and Storage

The following protocols are designed to create an environment that minimizes exposure to the catalysts of hydrolysis.

Q: How should I store the solid compound?

A: Proper storage is critical for long-term stability.

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). The most robust method is sealing the compound in a glass ampoule under vacuum or inert gas.[4] For routine use, storing in a vial with a PTFE-lined cap inside a desiccator within a freezer is acceptable, but flushing the vial with inert gas before sealing is strongly recommended.

  • Light: Store in the dark to prevent potential photochemical degradation.

Q: What is the best way to prepare solutions of the compound?

A: All solutions should be prepared using rigorous air-sensitive techniques to exclude atmospheric moisture.[5][6]

Experimental Protocol: Solution Preparation via Schlenk Line

  • Glassware Preparation: Dry all glassware (e.g., Schlenk flask, syringes) in an oven (≥125°C) for at least 4 hours to remove adsorbed moisture.[7][8] Assemble the glassware while still hot and allow it to cool under a positive pressure of dry argon or nitrogen.

  • Inerting the Flask: Place the required amount of this compound into the Schlenk flask in a glovebox or under a rapid stream of inert gas. Seal the flask with a greased glass stopper or a rubber septum.[6]

  • Vacuum/Purge Cycle: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum, then backfill with inert gas. Repeat this cycle 3-5 times to ensure the complete removal of atmospheric air and moisture.

  • Solvent Transfer: Transfer anhydrous solvent into the flask via a cannula or a dry syringe.[4]

  • Storage of Solution: If the solution is to be stored, keep it in the sealed Schlenk flask at low temperature (-20°C). For transfers, use dry, inert-gas-flushed syringes.

Solution_Prep_Workflow A 1. Oven-Dry Glassware (≥125°C, 4h) B 2. Cool Under Inert Gas (Ar or N₂) A->B C 3. Add Solid Compound B->C D 4. Seal Flask (Septum/Stopper) C->D E 5. Connect to Schlenk Line D->E F 6. Evacuate & Backfill (Repeat 3-5x) E->F G 7. Add Anhydrous Solvent (via Cannula/Syringe) F->G H 8. Store Cold & Sealed G->H

Caption: Workflow for preparing solutions under inert atmosphere.

Q: Which solvents are recommended, and how do I ensure they are dry?

A: The choice of solvent is critical. Avoid protic solvents like water, methanol, or ethanol entirely, as they can directly participate in the hydrolysis reaction. Anhydrous aprotic solvents are required.

SolventRecommended Drying AgentComments
Tetrahydrofuran (THF)Sodium/BenzophenoneExcellent coordinating solvent. Distill fresh before use.
DioxaneSodium/BenzophenoneSimilar to THF, higher boiling point.
TolueneSodium/Benzophenone or CaH₂Good for a wide range of reactions.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Caution: Do not use sodium. Distill from CaH₂.[4]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Polar aprotic solvent. Must be thoroughly dried.

Data synthesized from best practices for handling air- and moisture-sensitive compounds.[4]

Q: I need to use the compound in a reaction with an aqueous workup. How can I minimize hydrolysis?

A: While challenging, it is possible. The key is to control pH and temperature and minimize contact time.

  • Cooling: Perform the entire workup at low temperature (0-5°C) using an ice bath. This will significantly slow the kinetics of hydrolysis.

  • pH Control: Use a pre-chilled, buffered aqueous solution with a pH between 4 and 6. This avoids the strongly acidic or basic conditions that catalyze hydrolysis.

  • Rapid Extraction: As soon as the organic and aqueous layers are mixed, proceed immediately to separation. Do not let the layers sit for extended periods. Quickly extract the product into a non-polar organic solvent (e.g., ethyl acetate, DCM).

  • Drying: Immediately dry the collected organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

Section 3: Troubleshooting Guide: Detecting and Responding to Hydrolysis

Even with careful procedures, degradation can occur. This section provides tools for diagnosis and correction.

Q: How can I check if my sample has hydrolyzed?

A: The most reliable method is High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be developed that can resolve the parent compound from its primary hydrolysis product, 7-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

Experimental Protocol: Sample HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to control pH) is a common starting point for benzimidazole analysis.[9] A typical gradient might be 10% to 90% acetonitrile over 15 minutes.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The hydrolysis product is more polar than the starting material and will therefore have a shorter retention time on a reverse-phase column. The appearance of a new, earlier-eluting peak is a strong indicator of hydrolysis. Confirmation can be achieved using LC-MS to check for the expected molecular weight of the product.

Q: I've detected the hydrolysis product. What went wrong?

A: Use the following flowchart to diagnose the potential source of water contamination.

Troubleshooting_Flowchart start Hydrolysis Detected by HPLC/LC-MS q1 Was the sample a SOLID or a SOLUTION? start->q1 solid_path Solid Sample q1->solid_path SOLID solution_path Solution Sample q1->solution_path SOLUTION q_solid1 Was vial flushed with inert gas and sealed tightly? solid_path->q_solid1 fix_solid1 FIX: Improve storage protocol. Use ampoules for long-term storage. q_solid1->fix_solid1 No q_solid2 Was it stored at ≤ -20°C? q_solid1->q_solid2 Yes fix_solid2 FIX: Ensure proper freezer/cold storage. q_solid2->fix_solid2 No q_sol1 Was the solvent certified anhydrous and handled under inert atmosphere? solution_path->q_sol1 fix_sol1 FIX: Use freshly distilled/dried solvent. Verify inert atmosphere technique. q_sol1->fix_sol1 No q_sol2 Was the solution prepared or used with aqueous/protic reagents? q_sol1->q_sol2 Yes fix_sol2 FIX: Review workup protocol. Ensure low temp, buffered pH, and rapid extraction. q_sol2->fix_sol2 Yes

Caption: Troubleshooting flowchart for identifying sources of hydrolysis.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the primary degradation product I should look for?

    • A: 7-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

  • Q: Can I use methanol or ethanol to dissolve the compound?

    • A: No. These are protic solvents that will react with the compound, leading to solvolysis (a reaction similar to hydrolysis) and degradation.

  • Q: Is the compound stable in DMSO?

    • A: Anhydrous DMSO is generally acceptable for short-term use (e.g., preparing plates for biological screening). However, DMSO is notoriously hygroscopic (absorbs water from the air). Use only high-quality anhydrous DMSO and handle it in a glovebox or with extreme care to minimize exposure to air. For long-term storage, solutions in DMSO are not recommended.

  • Q: What is the ideal pH range to maintain stability in biphasic (organic/aqueous) systems?

    • A: A slightly acidic to neutral pH range of 4-7 is generally the safest to minimize both base- and acid-catalyzed hydrolysis.[2][3][10]

References

  • Unknown Author. (n.d.). HYDROLYSIS. Source: Syracuse Research Corporation.
  • Sagratini, G., et al. (2010). Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine. Journal of Chromatography A. Retrieved from [Link]

  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. Retrieved from [Link]

  • Manzo, V., et al. (n.d.). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Academia.edu. Retrieved from [Link]

  • Unknown Author. (2014). LC-MS/MS method for determination of benzimidazole residues in animal products. NUCLEUS information resources. Retrieved from [Link]

  • Zarzycki, P. K., et al. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Retrieved from [Link]

  • Unknown Author. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Retrieved from [Link]

  • Unknown Author. (n.d.). Handling air-sensitive reagents AL-134. MIT. Retrieved from [Link]

  • Unknown Author. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Freire, R. O., et al. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. PMC. Retrieved from [Link]

  • Al-Awadi, N., et al. (n.d.). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO. Retrieved from [Link]

  • Unknown Author. (n.d.). factors affecting hydrolysis: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Chlorobenzimidazole. Cheméo. Retrieved from [Link]

  • NIST. (n.d.). 2-Chlorobenzimidazole. NIST WebBook. Retrieved from [Link]

  • Sutoris, V., et al. (n.d.). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzimidazole. PubChem. Retrieved from [Link]

  • Cirilli, R., et al. (2008). Enantiomerization and hydrolysis of (+/-)-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide by stopped-flow multidimensional high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the purification of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole. The purity of this and other benzimidazole derivatives is paramount for reliable downstream applications, from biological screening to materials science. This document is designed to offer both diagnostic insights and actionable protocols to resolve common impurity issues.

Section 1: Understanding the Impurity Landscape

The synthesis of substituted benzimidazoles, while well-established, can generate a variety of impurities stemming from starting materials, side reactions, and reaction conditions.[1] A primary route involves the condensation of a substituted o-phenylenediamine with a carbonyl compound or its equivalent.[2] In the case of 2-chloro-benzimidazoles, this often involves cyclization followed by a chlorination step, for instance, using phosphorus oxychloride on a benzimidazolone precursor.[3][4]

Common challenges include the removal of colored oxidation products, separating structurally similar by-products, and eliminating unreacted starting materials.[5] The highly polar nature of the benzimidazole core can also complicate purification.[5]

Table 1: Common Impurities and Initial Troubleshooting
Impurity TypePotential SourcePrimary Identification MethodRecommended First-Line Action
Colored Impurities (Dark Oils/Tars) Oxidation of the o-phenylenediamine starting material.Visual inspection, Broad streaking on TLCActivated Carbon Treatment, Column Chromatography
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.TLC, ¹H NMRColumn Chromatography, Acid-Base Extraction
1,2-Disubstituted Benzimidazoles Reaction of two aldehyde equivalents with the diamine.[1]¹H NMR, Mass SpectrometryColumn Chromatography (optimized solvent system)
N-Alkylated Isomers In-situ formation of alkylating agents or side reactions.¹H NMR, Mass SpectrometryColumn Chromatography, Recrystallization
Benzimidazolone Precursor Incomplete chlorination reaction.[3]TLC, IR (C=O stretch), ¹H NMRRe-subject to chlorination, Column Chromatography

Section 2: Troubleshooting and FAQ

This section addresses specific problems researchers may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark brown or black oil, not a solid. How can I purify it?

A1: Dark, oily products are typically indicative of highly colored impurities, often arising from the oxidation of the o-phenylenediamine precursor.[5] These impurities can inhibit crystallization and complicate chromatographic separation.

Causality: Aromatic diamines are highly susceptible to air oxidation, especially under heating, forming intensely colored polymeric or condensed products.

Recommended Solution:

  • Activated Carbon Treatment: Before attempting chromatography or recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount (1-5% by weight) of activated carbon. Stir the solution for 15-30 minutes at room temperature. The porous surface of the carbon will adsorb the large, planar colored molecules.

  • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon. The filtrate should be significantly lighter in color.

  • Next Step: Evaporate the solvent and proceed with column chromatography, which is generally the most effective method for purifying oils.[5]

Q2: TLC analysis shows multiple spots. How do I remove unreacted starting materials and by-products?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate confirms an impure mixture. The key is to exploit differences in the chemical properties (polarity, acidity/basicity) of the components.

Causality: Unreacted starting materials persist due to incomplete reactions. By-products like 1,2-disubstituted benzimidazoles can form if reaction stoichiometry and conditions are not carefully controlled.[1]

Recommended Solution: Column Chromatography Column chromatography is the most versatile technique for separating compounds with different polarities.[6][7] The stationary phase (typically silica gel) is highly polar, while the mobile phase (a solvent or mixture of solvents) is less polar. Non-polar compounds travel down the column faster, while polar compounds are retained longer.

  • Workflow Diagram: General Purification Strategy

G Crude Crude Product (this compound) IsColored Is the product heavily colored? Crude->IsColored Carbon Activated Carbon Treatment IsColored->Carbon Yes TLC TLC Analysis (Identify Impurities) IsColored->TLC No Carbon->TLC Column Column Chromatography TLC->Column Fractions Collect & Analyze Fractions via TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Recrystal Recrystallization (Final Polishing) Combine->Recrystal Final Pure Crystalline Product Recrystal->Final

Caption: General workflow for the purification of the target compound.

Q3: My product appears pure by TLC, but the yield is low after crystallization. How can I improve recovery?

A3: Low recovery from recrystallization is a common issue, often stemming from poor solvent choice or using an excessive volume of solvent.[8][9] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

Causality: If the compound has significant solubility in the solvent even at low temperatures, a large portion will remain in the mother liquor, leading to poor recovery. Conversely, using too much solvent means the solution may never become saturated upon cooling.

Recommended Solution: Systematic Solvent Screening

  • Place ~10-20 mg of your crude solid into several small test tubes.

  • Add a different solvent (e.g., hexane, ethyl acetate, ethanol, toluene, or mixtures thereof) dropwise to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

  • Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystals is the best choice.[8]

Table 2: Suggested Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Rationale & Tips
Column Chromatography Hexane / Ethyl Acetate (e.g., 9:1 to 4:1)A standard system for moderately polar compounds. Adjust the ratio based on TLC results to achieve a target Rf of ~0.3 for the product.[6][11]
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Useful for more polar impurities. Methanol significantly increases the eluting power of the mobile phase.[7][12]
Recrystallization Ethanol / WaterDissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy (the cloud point), then add a few more drops of hot ethanol to clarify. Allow to cool slowly.[8][9]
Toluene or XyleneGood for less polar compounds. Ensure slow cooling for the formation of well-defined crystals.

Section 3: Detailed Experimental Protocols

Protocol 1: Column Chromatography
  • Prepare the Column: Select a glass column of appropriate size. Add a small plug of cotton or glass wool to the bottom. Add a small layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 9:1 Hexane/EtOAc). Pour the slurry into the column, allowing the solvent to drain until it is just above the silica level.

  • Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting dry powder to the top of the column. Add a final layer of sand.

  • Elute: Carefully add the mobile phase (eluent) to the column. Begin collecting fractions. Gradually increase the polarity of the eluent as needed to move your compound down the column.

  • Analyze: Spot each fraction on a TLC plate to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.[12]

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual carbon), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 3: Decision Tree for Purification Strategy

This diagram helps in selecting the appropriate purification path based on the initial state of the crude product.

DecisionTree Start Crude Product Analysis Q1 Is the product a dark oil/tar? Start->Q1 A1_Yes 1. Activated Carbon Treatment 2. Column Chromatography Q1->A1_Yes Yes Q2 Is the product a solid? Q1->Q2 No Final Pure Product A1_Yes->Final Q2_TLC Run TLC in Hex/EtOAc (7:3) Q2->Q2_TLC Q3 Is there a single spot? Q2_TLC->Q3 A3_Yes Proceed directly to Recrystallization Q3->A3_Yes Yes A3_No Optimize solvent system and perform Column Chromatography Q3->A3_No No A3_Yes->Final A3_No->Final

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles. Retrieved from BenchChem Technical Support.

  • DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from Defense Technical Information Center.[5]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from Organic Chemistry Portal.[13]

  • Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives. Retrieved from Google Patents.[6]

  • Groziak, M. P., & Ding, H. (2000). 1 halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47, 1-18.[7]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.[14]

  • University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from Department of Chemistry, University of Colorado Boulder.[8]

  • UCL Discovery. (2021, March 16). Ring-fused dimethoxybenzimidazole- benzimidazolequinone (DMBBQ): tunable halogenation and quinone formation using NaX. Retrieved from UCL Discovery.[12]

  • MDPI. (2022, November 18). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(22), 8023.[11]

  • ResearchGate. (2025, August 6). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from ResearchGate.[2]

  • Royal Society of Chemistry. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... RSC Publishing.[15]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts.[9]

  • Ignited Minds Journals. (2025, June 6). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from Ignited Minds Journals.[16]

  • Google Patents. (n.d.). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives. Retrieved from Google Patents.[3]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC.[17]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Retrieved from Education in Chemistry.[10]

  • Beilstein-Institut. (2016, November 16). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2558-2567.[1]

  • Semantic Scholar. (2012). Microwave Assisted Synthesis of Fluoro, Chloro 2-Substituted Benzimidazole Thiazine Derivatives for Antibacterial and Analgesic Activities. Retrieved from Semantic Scholar.[18]

  • Elsevier. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103348.

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules.[19]

  • Bulletin of the Chemical Society of Ethiopia. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bull. Chem. Soc. Ethiop., 36(2), 451-464.[20]

  • Ignited Minds Journals. (2012, May 15). Synthesis of Fluoro Benzothiazoles Comprising Azetidinone Derivatives. Retrieved from Ignited Minds Journals.[21]

  • Google Patents. (n.d.). CN1486981A - Prepn process of 2-chlorobenzimidazole. Retrieved from Google Patents.[4]

  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1664.[22]

  • Sigma-Aldrich. (n.d.). 2-Chloro-7-fluorobenzo[d]thiazole. Retrieved from Sigma-Aldrich.

  • Google Patents. (n.d.). DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES. Retrieved from Google Patents.[23]

  • European Patent Office. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Patent 0794180.[24]

Sources

why is my 2-chloro-7-fluoro-1-methylbenzimidazole reaction turning black

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Synthesis

Guide ID: BZ-TS-2026-0220 Topic: Troubleshooting Discoloration in 2-chloro-7-fluoro-1-methylbenzimidazole Synthesis Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

This technical guide addresses a common but challenging issue encountered during the synthesis of halogenated benzimidazoles: the unexpected and often rapid darkening of the reaction mixture to a deep brown or black color. While visually alarming, this phenomenon is typically a logical consequence of specific chemical processes. This document is structured as a series of frequently asked questions (FAQs) to help you diagnose the root cause of discoloration in your 2-chloro-7-fluoro-1-methylbenzimidazole synthesis, offering systematic troubleshooting protocols and explaining the underlying chemical principles. Our goal is to empower you to not only solve the immediate problem but also to implement robust preventative measures in your future synthetic work.

Core Troubleshooting Guide

FAQ 1: My 2-chloro-7-fluoro-1-methylbenzimidazole synthesis is turning black. What is the most likely cause?

A black or dark brown coloration in organic reactions is almost invariably a sign of the formation of highly conjugated, complex mixtures, often resulting from decomposition or polymerization.[1][2] For a substituted benzimidazole synthesis, the issue rarely stems from a single cause but rather a combination of factors related to reagent purity, reaction atmosphere, and temperature control. The primary culprits to investigate are:

  • Oxidation: The benzimidazole core and its precursors (like o-phenylenediamines) are electron-rich and susceptible to oxidation, especially at elevated temperatures. Atmospheric oxygen can react with these species to form highly colored, conjugated oligomers or polymers.

  • Thermal Decomposition (Charring): Many benzimidazole syntheses, particularly chlorination steps using reagents like phosphorus oxychloride (POCl₃), require high temperatures.[3] Exceeding the thermal stability threshold of your starting materials, intermediates, or the final product can lead to charring, which is essentially the formation of amorphous carbonaceous material.[1]

  • Reagent-Induced Degradation: Impurities in your starting materials or reagents can initiate or catalyze decomposition pathways. For instance, residual water can react exothermically with POCl₃, creating localized hot spots and harsh acidic conditions that promote side reactions.

A systematic approach, detailed in the following FAQs, is the most effective way to pinpoint and resolve the specific cause.

FAQ 2: Could impurities in my starting materials or reagents be the source of the problem?

Absolutely. The purity of every component in your reaction is critical. Seemingly minor impurities can have a dramatic impact, especially in sensitive reactions.

Common Impurity Sources and Their Consequences:

Reagent/MaterialPotential ImpurityConsequence
Precursor (e.g., 7-fluoro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one) Residual water, unreacted starting materials from previous steps, metal traces.Water can violently react with chlorinating agents like POCl₃. Metal traces can catalyze oxidative side reactions.
Phosphorus Oxychloride (POCl₃) Phosphoric acid (H₃PO₄), Hydrochloric acid (HCl) from hydrolysis.These acidic impurities can catalyze unwanted polymerization or hydrolysis of sensitive functional groups, leading to complex, dark mixtures.
Solvents (e.g., Acetonitrile, Toluene) Water, peroxides (in ethers), other organic impurities.Water is reactive with many reagents. Peroxides can initiate radical reactions, leading to uncontrolled polymerization and discoloration.
Bases (e.g., K₂CO₃, NaH) Carbonates can be hygroscopic and introduce water. The quality of NaH can vary.Introduction of water. Ineffective deprotonation can lead to side reactions if the intended reaction does not proceed efficiently.[4]

Troubleshooting Protocol 1: Reagent Purity Verification and Purification

Objective: To ensure all reagents and solvents meet the required purity standards for the reaction.

Materials:

  • Your starting materials and reagents.

  • Anhydrous solvents (consider purchasing new or distilling).

  • Drying agents (e.g., molecular sieves, sodium sulfate, magnesium sulfate).

  • Inert gas supply (Nitrogen or Argon).

  • Standard analytical equipment (TLC, NMR, Karl Fischer titrator).

Procedure:

  • Solvent Preparation:

    • If not using a freshly opened bottle of anhydrous solvent, ensure it is properly dried. For many applications, storing solvents over activated 4Å molecular sieves is sufficient.

    • For highly sensitive reactions, consider distillation from an appropriate drying agent (e.g., CaH₂ for acetonitrile, Na/benzophenone for toluene). Caution: Follow established safety protocols for solvent distillation.

  • Reagent Verification:

    • POCl₃: Use a freshly opened bottle or distill the reagent before use. A yellowish color can indicate the presence of dissolved HCl and other degradation products. Distillation under reduced pressure is effective.

    • Precursors: Run a TLC and ¹H NMR of your starting material to ensure it is pure and its structure is confirmed. If impurities are detected, purify by recrystallization or column chromatography.

    • Bases: Use freshly opened containers. If using potassium carbonate, it can be dried in an oven at >120°C for several hours before use.

  • Water Content Analysis (Optional but Recommended):

    • If available, use a Karl Fischer titrator to quantify the water content in your solvents and liquid reagents. Aim for <50 ppm for sensitive reactions.

FAQ 3: How critical are temperature and atmospheric control?

They are arguably the most critical parameters to control. The discoloration you are observing is a strong indicator that one or both are outside the optimal range for your specific molecule.

  • The Role of Temperature: The synthesis of 2-chlorobenzimidazoles from benzimidazol-2-ones using POCl₃ often requires heating to reflux (around 110°C).[5] However, this is a harsh condition. If your substrate is decorated with other functional groups, its decomposition temperature may be lower. An excessive temperature or prolonged heating can easily lead to charring.

  • The Role of Atmosphere: As mentioned, o-phenylenediamine precursors and the resulting benzimidazole ring are susceptible to air oxidation. This process is often catalyzed by trace metals and accelerated by heat. The formation of radical species can initiate chain reactions, leading to dark, polymeric byproducts. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is one of the most effective ways to prevent this.

Troubleshooting Protocol 2: Optimizing Reaction Conditions

Objective: To systematically determine the optimal temperature and atmosphere to prevent product degradation.

Procedure:

  • Setup for Inert Atmosphere:

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Assemble the reaction apparatus (e.g., round-bottom flask with reflux condenser) while hot and immediately purge with Nitrogen or Argon.

    • Use a gas bubbler or balloon to maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Screening:

    • Set up a series of small-scale parallel reactions.

    • Run the reaction at different temperatures, starting significantly lower than the literature procedure if possible (e.g., 80°C, 90°C, 100°C, 110°C).

    • Monitor each reaction by TLC over time. Note the temperature at which discoloration begins and compare it to the rate of product formation.

    • The goal is to find the lowest possible temperature that provides a reasonable reaction rate without significant byproduct formation.

  • Reaction Time:

    • Do not run the reaction longer than necessary. Once TLC analysis shows full consumption of the starting material, proceed with the workup immediately. Prolonged exposure to high temperatures will increase the likelihood of decomposition.

FAQ 4: What specific chemical side reactions could be causing the black color?

The black color arises from molecules that absorb light across the entire visible spectrum.[2][6] This is characteristic of complex, highly extended π-systems or amorphous carbon.

Potential Degradation Pathways:

  • Oxidative Polymerization: This is a highly probable cause. Trace oxygen can oxidize the benzimidazole ring, potentially forming radical cations. These reactive intermediates can then attack neutral benzimidazole molecules, leading to the formation of dimers, oligomers, and ultimately, insoluble, dark-colored polymers. The extended conjugation in these polymers explains the dark color.

  • POCl₃-Mediated Decomposition: At high temperatures, the powerful dehydrating and chlorinating nature of POCl₃ can lead to complex decomposition cascades. It can react with trace water to form polyphosphoric acids, which are aggressive catalysts for charring.[1]

  • Hydrolysis and Subsequent Reactions: If water is present, the 2-chloro substituent can be hydrolyzed back to the benzimidazol-2-one. Under the harsh reaction conditions, this regenerated starting material or other intermediates could undergo further, unintended reactions.

Diagram of a Hypothetical Oxidative Degradation Pathway

Start Benzimidazole Precursor (Electron-Rich) Radical Radical Cation Intermediate (Highly Reactive) Start->Radical Oxidation Product Desired Product (2-Chloro-7-fluoro-1-methylbenzimidazole) Start->Product O2 O₂ (Air) + Heat/Metal Traces O2->Start Polymer Oligomers / Polymers (Extended Conjugation) Radical->Polymer Polymerization Conditions Clean Conditions (Inert Atmosphere, Temp. Control) Conditions->Start

Caption: Hypothetical pathway of oxidative degradation leading to dark polymeric byproducts.

FAQ 5: How can I systematically troubleshoot this reaction in the lab?

A logical, stepwise approach is essential. The goal is to isolate the variable causing the issue.

Logical Troubleshooting Workflow

Start Reaction Turning Black Q1 Are Reagents & Solvents Pure and Anhydrous? Start->Q1 A1_No Purify/Dry All Components (See Protocol 1) Q1->A1_No No Q2 Is Reaction Under Inert Atmosphere? Q1->Q2 Yes A1_No->Q2 A2_No Re-run Under N₂ or Ar (See Protocol 2) Q2->A2_No No Q3 Is Temperature Too High? Q2->Q3 Yes A2_No->Q3 A3_Yes Re-run at Lower Temp. (See Protocol 2) Q3->A3_Yes Yes End Problem Solved: Clean Reaction Q3->End No (Contact Tech Support) A3_Yes->End

Caption: A systematic workflow for troubleshooting reaction discoloration.

Experimental Steps for Troubleshooting:

  • Run a Control Reaction: First, replicate the problematic reaction exactly to confirm the issue is reproducible.

  • Isolate the Reagents: As per the workflow, the first step is to use freshly purified/dried reagents and solvents under an inert atmosphere. This often solves the problem.

  • Isolate Temperature: If the problem persists, focus on temperature. Run the reaction at a significantly lower temperature (e.g., 80°C) even if it means a much longer reaction time or lower conversion. If the reaction mixture remains clean, you have confirmed thermal decomposition as a key issue. You can then incrementally increase the temperature to find a balance between reaction rate and stability.

  • Monitor with Thin-Layer Chromatography (TLC):

    • Purpose: To visualize the formation of byproducts in real-time.

    • Procedure: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture. Quench it carefully (e.g., in a vial with ice and NaHCO₃ solution) and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate.

    • Interpretation: A clean reaction will show the starting material spot disappearing as the product spot appears. If you see significant streaking or material stuck at the baseline (Rf = 0), this is your dark, insoluble byproduct. Note when this baseline material starts to appear and correlate it with the reaction time and temperature.

Summary and Recommendations

The table below provides a quick-reference summary of the most likely causes and the highest-impact solutions.

Potential CauseExplanationRecommended Solution & Prevention
Air (Oxygen) Contamination Oxidation of the electron-rich benzimidazole core or its precursor leads to highly conjugated, dark polymers.Always run the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon). Use proper air-sensitive techniques.
Excessive Temperature Thermal decomposition (charring) of the substrate, intermediate, or product.[3]Determine the minimum temperature required for the reaction. Start low and incrementally increase. Avoid prolonged heating.
Reagent/Solvent Impurities (esp. Water) Water reacts with POCl₃, causing exothermic events and forming harsh acidic byproducts that catalyze decomposition.Use freshly opened anhydrous solvents and freshly distilled POCl₃. Ensure all glassware is oven-dried.[7]
Poor Quality Starting Material Impurities from previous steps can act as catalysts for degradation.Verify the purity of your precursor by TLC and NMR. Recrystallize or chromatograph if necessary.

By methodically addressing these three pillars of the reaction—reagent purity, atmosphere, and temperature—you will significantly increase the probability of obtaining your desired 2-chloro-7-fluoro-1-methylbenzimidazole as a clean product, free from discoloration and decomposition byproducts.

References

  • Largeron, M., & Nguyen, K. M. H. (2017). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. Synthesis, 49(15), 3241-3256. Available at: [Link]

  • Alam, M. I., & Siddiqui, N. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103348. Available at: [Link]

  • Kim, Y., Kumar, M. R., Park, N., Heo, Y., & Lee, S. (2011). Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C–N Bond Formation. The Journal of Organic Chemistry, 76(22), 9577-9583. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-chlorobenzimidazole. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved February 20, 2026, from [Link]

  • Ye, C., et al. (2025). Electrochemical Oxidation of Primary Amines for the Synthesis of Benzimidazole, Benzothiazole, Quinazolinone, and Quinoxaline. The Journal of Organic Chemistry. Available at: [Link]

  • NSR laboratories Pvt. Ltd. (n.d.). 2-Chlorobenzimidazole (CAS 4857-06-1). Retrieved February 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Chlorobenzimidazole in Modern Pharmaceutical Research. Available at: [Link]

  • Elbe, H. L., et al. (2000). Process for preparing 2-chloro-benzimidazole derivatives. U.S. Patent 6,054,589.
  • Reddy, C. R., et al. (2018). Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. Molecules, 23(10), 2469. Available at: [Link]

  • ResearchGate. (n.d.). Visible light‐promoted synthesis of benzimidazole from aldehydes for DNA‐encoded chemical libraries. Retrieved February 20, 2026, from [Link]

  • Peng, J., et al. (2011). Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water. The Journal of Organic Chemistry, 76(2), 716-719. Available at: [Link]

  • CN1486981A. (2004). Prepn process of 2-chlorobenzimidazole. Google Patents.
  • ResearchGate. (n.d.). C H Functionalization/C N Bond Formation: Copper-Catalyzed Synthesis of Benzimidazoles from Amidines. Retrieved February 20, 2026, from [Link]

  • Reddit. (2022). Why did my reaction mixture turn black upon adding sulfuric acid. r/chemistry. Available at: [Link]

  • Babu, K., et al. (2014). Synthesis of novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 772-774. Available at: [Link]

  • ResearchGate. (n.d.). Copper-catalyzed one-pot synthesis of benzimidazole derivatives. Retrieved February 20, 2026, from [Link]

  • Der Pharma Chemica. (2012). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. 4(3), 963-968. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available at: [Link]

  • PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved February 20, 2026, from [Link]

  • Rasayan J. Chem. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. 8(1), 104-107. Available at: [Link]

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1686. Available at: [Link]

  • Wikipedia. (n.d.). Color of chemicals. Retrieved February 20, 2026, from [Link]

  • Ohio State News. (2019). Understanding what makes black pigment black. Available at: [Link]

  • Molecules. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. 22(1), 143. Available at: [Link]

  • Industrial & Engineering Chemistry Research. (2023). Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Cu–Pd/(K)γ-Al2O3-Catalyzed Deactivation and Regeneration. Available at: [Link]

  • RSC Medicinal Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major antitubercular and anticancer derivatives. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2025). Synthesis And Biological Evaluation Of Benzimidazole Derivatives. Available at: [Link]

  • Encyclopedia MDPI. (n.d.). Benzimidazole and Their Derivatives. Retrieved February 20, 2026, from [Link]

  • Sciencing. (2022). Chemical Reactions That Cause Color Change. Available at: [Link]

  • Reddit. (2022). How can coordination compounds be black? (e.g. [Fe(H2O)5NO]). r/chemistry. Available at: [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. Benzimidazole derivatives, due to their basic nature, are notoriously prone to peak tailing in reverse-phase HPLC. This guide provides a systematic, in-depth approach to diagnosing and resolving this common issue, grounded in scientific principles and field-proven experience.

Troubleshooting Guide: A Systematic Approach

Peak tailing is most often a symptom of undesirable secondary interactions between your analyte and the stationary phase. The key is to approach the problem systematically, starting with the easiest and most likely variables to control.

Q1: My benzimidazole derivative peak is tailing. Where do I start?

A1: Always start with the mobile phase. The primary cause of peak tailing for basic compounds like benzimidazoles is the interaction between the positively charged analyte and negatively charged silanol groups on the silica surface of the column.[1][2] This secondary retention mechanism is highly dependent on pH. Before touching the hardware, we must first ensure the mobile phase chemistry is optimized to suppress this interaction.

The logical workflow below outlines the diagnostic process. We will begin with mobile phase optimization, then evaluate the column's health and suitability, and finally inspect the HPLC system for any hardware-related issues.

G start Observe Peak Tailing (Asymmetry Factor > 1.2) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase Begin Troubleshooting ph_adjust 1a. Adjust pH (Target: pH 2.5 - 3.0) mobile_phase->ph_adjust additives 1b. Use Additives (e.g., Competing Base) mobile_phase->additives column_eval Step 2: Column Evaluation ph_adjust->column_eval If tailing persists resolved Peak Shape Resolved (Asymmetry Factor ≤ 1.2) ph_adjust->resolved additives->column_eval If tailing persists additives->resolved chem_check 2a. Verify Column Chemistry (End-capped, Type B Silica) column_eval->chem_check health_check 2b. Check Column Health (Contamination, Voids) column_eval->health_check hardware_check Step 3: Hardware Inspection chem_check->hardware_check If tailing persists chem_check->resolved health_check->hardware_check If tailing persists health_check->resolved extra_col 3a. Check Extra-Column Volume (Tubing, Fittings) hardware_check->extra_col overload 3b. Check for Overload (Mass or Volume) hardware_check->overload extra_col->resolved overload->resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q2: How do I systematically optimize the mobile phase to eliminate tailing?

A2: Mobile phase optimization involves controlling the ionization state of both your benzimidazole analyte and the column's residual silanols. There are two primary strategies: pH control and the use of mobile phase additives.

Strategy 1: pH Adjustment (The Preferred Method)

The most effective way to prevent secondary interactions is to operate at a low pH. At a pH of around 2.5-3.0, the acidic silanol groups on the silica surface are fully protonated (neutral), which prevents them from interacting with the protonated (positively charged) basic benzimidazole analyte through ion exchange.[1][3][4]

Experimental Protocol: pH Adjustment

  • Determine Analyte pKa: If known, find the pKa of your benzimidazole derivative. The general rule for basic compounds is to work at a pH at least 2 units below the pKa to ensure the analyte is fully and consistently protonated.[5][6]

  • Prepare Aqueous Mobile Phase: Prepare your aqueous mobile phase component (e.g., water or a buffer).

  • Adjust pH: Add a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to adjust the aqueous phase to a target pH of 2.7.[5] A phosphate buffer (10-20 mM) at pH 2.5 is also an excellent choice for UV detection, but be mindful of its potential to precipitate with high concentrations of acetonitrile.[7]

  • Measure Final pH: Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.

  • Mix Mobile Phase: Prepare your final mobile phase by mixing the pH-adjusted aqueous component with your organic modifier (e.g., acetonitrile or methanol).

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape.

Strategy 2: Using a Competing Base

If operating at a low pH is not feasible or does not completely resolve the tailing, you can add a competing base to the mobile phase. This additive, typically triethylamine (TEA), will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[7][8]

Experimental Protocol: Using Triethylamine (TEA) Additive

  • Prepare Mobile Phase: Prepare your aqueous/organic mobile phase as usual.

  • Add TEA: To the final mixed mobile phase, add triethylamine to a final concentration of 10-25 mM (approximately 0.1-0.25% v/v).

  • Adjust pH (Optional but Recommended): After adding TEA, the mobile phase will be basic. It's good practice to adjust the pH back down to a neutral or slightly acidic range (e.g., pH 7 or lower) with an acid like phosphoric acid to maintain method consistency.

  • Equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase. Note that TEA can be persistent in the HPLC system and may require extensive flushing to remove.

Data Presentation: Impact of Mobile Phase on Peak Asymmetry

Mobile Phase ConditionPeak Asymmetry (As) for AlbendazoleRationale for Peak Shape
Methanol/Water (50:50), pH 7.02.45At neutral pH, silanols are ionized (-), and albendazole is protonated (+), leading to strong secondary interactions and severe tailing.[1]
Methanol/Water (50:50) + 25mM TEA, pH 7.01.40TEA acts as a competing base, masking the active silanol sites and reducing tailing.[7]
Methanol/0.1% Formic Acid (50:50), pH ~2.81.15At low pH, silanols are protonated (neutral), minimizing the ion-exchange mechanism and yielding a highly symmetrical peak.[3][4]
Q3: Mobile phase adjustments didn't fully solve the problem. Could it be my column?

A3: Yes. If mobile phase optimization doesn't yield a symmetrical peak, the column itself is the next logical place to investigate. Column issues can be divided into two categories: its fundamental chemistry and its physical health.

1. Column Chemistry: Not all C18 columns are created equal. For basic compounds like benzimidazoles, you must use a modern, high-purity, "Type B" silica column that has been thoroughly end-capped .[2][3]

  • End-capping is a process where the manufacturer treats the silica after bonding the C18 chains to cap off most of the remaining, accessible silanol groups with a small silylating agent (like a trimethylsilyl group).[1][9] This dramatically reduces the number of active sites available for secondary interactions. Older "Type A" silica columns have more metal contaminants and active silanols, which cause significant tailing for basic compounds.[2][7]

2. Column Health: Over time, columns can become contaminated or physically damaged.

  • Contamination: Strongly retained compounds from previous injections can build up at the column inlet, creating active sites that cause tailing.

  • Column Void: A void can form at the inlet of the column bed due to pressure shocks or dissolution of the silica bed at extreme pH. This disrupts the flow path and causes peak distortion.[1]

Experimental Protocol: Column Evaluation and Flushing

  • Confirm Column Type: Check your column's documentation to ensure it is a modern, end-capped, high-purity silica column suitable for basic compounds. If not, switching to an appropriate column is the best solution.

  • Disconnect and Reverse: Disconnect the column from the detector. Check your manufacturer's instructions to see if it can be back-flushed. If so, reverse the column direction.

  • Flush with Strong Solvents: Flush the column to waste (not into your detector) with a series of strong solvents to remove contaminants. A typical sequence for a reverse-phase column is:

    • 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (excellent for removing lipids).

    • 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate: Return the column to its normal flow direction, reconnect it to the detector, and thoroughly re-equilibrate with your mobile phase.

  • Test Performance: Inject your standard again. If peak shape is restored, contamination was the likely cause. If the problem persists, the column may be permanently damaged and require replacement.[1]

Q4: I'm using a new, appropriate column and have optimized the mobile phase, but still see some tailing. What else could it be?

A4: If you have addressed both the mobile phase and the column, the final step is to investigate extra-column and sample-related effects. These are often less dramatic but can still contribute to peak asymmetry.

  • Extra-Column Volume: This refers to any volume the sample travels through outside of the column, such as in long or wide-bore connecting tubing, or poorly made fittings.[10] This "dead volume" allows the peak to spread and tail.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[11]

  • Sample Solvent Effect: If your sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than your mobile phase, it can cause the peak to distort.[12]

Experimental Protocol: Diagnosing Hardware and Sample Effects

  • Inspect Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm). Replace any wide-bore or excessively long tubing.

  • Check Fittings: Re-make all connections to ensure the ferrule is seated correctly and there is no gap between the tubing and the bottom of the port.

  • Test for Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Match Sample Solvent: If possible, dissolve your sample in the initial mobile phase. If you must use a different solvent, try to ensure it is weaker than or equal in strength to the mobile phase.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental cause of peak tailing for basic compounds like benzimidazoles? The primary cause is a mixed-mode retention mechanism. While the primary, desired retention is hydrophobic interaction with the C18 stationary phase, a secondary, undesirable interaction occurs. Benzimidazoles, being basic, are often protonated (positively charged) in typical reverse-phase mobile phases. Residual silanol groups (Si-OH) on the silica surface of the column packing are acidic and can become deprotonated (negatively charged) at pH levels above ~3.[1][2] The electrostatic attraction between the positive analyte and negative silanol sites creates a strong, secondary ion-exchange interaction, which leads to peak tailing.[12]

FAQ 2: When should I choose to lower the mobile phase pH versus adding a competing base like triethylamine (TEA)? Always try lowering the pH first. It is the cleaner and more effective solution as it directly addresses the root cause by neutralizing the silanol groups.[3][4] Use a competing base like TEA only when you cannot achieve the desired selectivity at low pH or if your analytes are not stable in acidic conditions. Be aware that TEA can shorten column lifetime and is difficult to completely flush from the HPLC system, which can interfere with future analyses.[7]

FAQ 3: What are the best column chemistries for analyzing benzimidazole derivatives? Look for columns specifically marketed as "base-deactivated" or designed for the analysis of basic compounds. These are typically high-purity, Type B silica columns with a very high degree of end-capping.[3] Some columns may also have polar-embedded groups or surface shielding technologies that further mask residual silanol activity, providing excellent peak shapes for bases even at neutral pH.[10]

FAQ 4: Can I run my analysis at a high pH instead of a low pH? Yes, this is an excellent alternative strategy. At a high pH (e.g., pH 10, which is >2 units above the pKa of most benzimidazoles), the basic analyte will be in its neutral form, preventing interaction with the now fully deprotonated silanol groups. However, you must use a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column), as standard silica columns will rapidly dissolve above pH 8.[13][14]

FAQ 5: My peak tailing is accompanied by high backpressure. What does this indicate? The combination of tailing and high backpressure strongly suggests a blockage at the column inlet. This is often caused by precipitated sample components or buffer salts, or particulates from the sample or system wear. The immediate remedy is to follow the column flushing protocol described in Q3. To prevent recurrence, always filter your samples and mobile phases and consider using a guard column or an in-line filter before your analytical column.[1]

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Column Selection. (n.d.). Element.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.
  • Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide. (n.d.). Benchchem.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • The Role of End-Capping in RP. (n.d.). Phenomenex.
  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex.
  • Top Three HPLC Method Development Tips. (2019, November 1). LCGC International.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is a halogenated organic compound. The presence of both chlorine and fluorine atoms suggests that it should be treated as a hazardous substance. Structurally related compounds, such as 2-chloromethylbenzimidazole, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[2][3][4][5]. Therefore, it is prudent to assume similar potential hazards for this compound.

Key Assumed Hazards:

  • Acute oral toxicity

  • Skin and eye irritant

  • Potential respiratory tract irritant

All handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) in a designated and controlled environment.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste containing this compound, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2]To protect eyes from splashes or contact with solid particles of the compound, which is assumed to be a serious eye irritant.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.To prevent skin contact, as the compound is assumed to be a skin irritant.[2][3][4]
Protective Clothing A lab coat should be worn at all times.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a fume hood.All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of any dusts or vapors.[2]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as halogenated organic hazardous waste . This requires strict segregation from other waste streams.

Step 1: Waste Segregation at the Source

  • Do not mix waste containing this compound with non-halogenated chemical waste.

  • Do not dispose of this compound down the drain.[2] This is critical as it can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.

Step 2: Selecting the Appropriate Waste Container

  • Use a designated, properly labeled "Halogenated Organic Waste" container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Ensure the container is clean and dry before adding any waste.

Step 3: Labeling the Waste Container

  • Clearly label the container with the words "Hazardous Waste."

  • List all contents, including the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the first waste was added to the container.

Step 4: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, away from heat sources or incompatible chemicals.

  • Keep the container closed at all times, except when adding waste.

Step 5: Arranging for Final Disposal

  • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][6]

  • The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as HCl and HF).[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Treat as Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Follow standard procedure for non-halogenated organic waste is_halogenated->non_halogenated_waste No select_container Select designated 'Halogenated Organic Waste' container halogenated_waste->select_container label_container Label container with 'Hazardous Waste' and full chemical name select_container->label_container store_safely Store in designated satellite accumulation area with lid closed label_container->store_safely contact_ehs Contact EHS or licensed waste disposal service for pickup store_safely->contact_ehs

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated. Do not allow the spill to enter drains.[2][7] For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • SAFETY DATA SHEET - 2-(CHLOROMETHYL)BENZIMIDAZOLE. Georganics. [Link]benzimidazole.pdf)

  • SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Benzothiazole. Sigma-Aldrich. [Link]

  • This compound. American Elements. [Link]

Sources

Personal protective equipment for handling 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

As researchers, we often treat intermediate scaffolds like 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole as routine building blocks.[1] This is a critical error. This compound features a halogenated benzimidazole core, which presents a dual-threat profile: high lipophilicity (facilitating dermal absorption) and potential sensitization .[1]

Furthermore, the presence of the fluorine atom at the 7-position introduces a specific thermal decomposition hazard: the generation of Hydrogen Fluoride (HF) gas during fire. Your standard safety protocols must be elevated to account for this specific risk.

This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to protect your biology and your data integrity.

Part 2: Hazard Identification & Risk Assessment[2][3]

We treat this substance as a Category 2 Irritant and Potential Sensitizer based on structure-activity relationships (SAR) of chlorinated benzimidazoles.[1]

Physicochemical Hazard Profile
PropertyHazard DescriptionOperational Implication
Skin/Eye Contact Irritant (H315/H319) ; High risk of dermal absorption due to lipophilic methyl/chloro substitutions.[1]Zero-skin-contact policy. Minor splashes may not cause immediate pain but can lead to systemic uptake.[1]
Inhalation STOT-SE (H335) ; Dust is highly irritating to mucous membranes.[1]No open-bench handling. All weighing must occur inside a certified fume hood or powder enclosure.[1]
Thermal Stability Stable at RT, but releases HCl, HF, and NOx upon combustion.[1]Fire Response: Do not use low-volume water (creates HF mist).[1] Use dry chemical or massive water dilution.
Reactivity Electrophilic at C-2 (Cl displacement).[1]Avoid inadvertent contact with strong nucleophiles (amines, thiols) outside of the reaction vessel to prevent exothermic degradation.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation dynamics . Standard nitrile gloves are sufficient for the solid state, but once solubilized (e.g., in DCM, DMF, or DMSO), the solvent dictates the breakthrough time.[1]

The "Barrier-First" PPE Standard[1]
PPE ComponentMaterial SpecificationScientific Rationale
Primary Gloves (Solid Handling) Nitrile (Minimum 5 mil / 0.12mm) Nitrile provides excellent abrasion resistance against crystalline powders.[1] Protocol: Change every 60 mins or immediately upon contamination.
Secondary Gloves (Solution Handling) Laminate (Silver Shield®) OR Double-Gloved Nitrile (Orange/Blue) Causality: Halogenated heterocycles in organic solvents can permeate thin nitrile in <5 minutes.[1] A laminate liner prevents molecular diffusion.
Respiratory Protection Engineering Control (Fume Hood) Primary Defense. If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator. Simple N95s offer no protection against solvent vapors if the solid is dissolved.
Eye Protection Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient. Fine powders drift; goggles seal the ocular environment from corrosive dust and potential HF-generating hydrolysis.[1]
Body Protection Tyvek® Lab Coat (or equivalent) Cotton coats absorb chemicals. Non-woven polypropylene (Tyvek) repels dust and prevents the "wicking" of solutions to the skin.

Part 4: Operational Protocols & Visualization

Workflow: The "Clean-Trace" Handling Method

To prevent cross-contamination and exposure, follow this logic flow for all weighing and solubilization tasks.

HandlingProtocol Start START: Handling CAS 1260847-15-5 CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Dry Solution In Solution (DCM/DMF) CheckState->Solution Dissolved PPE_Solid PPE: Single Nitrile + Goggles Control: Fume Hood Solid->PPE_Solid PPE_Sol PPE: Double Glove / Laminate Control: Fume Hood + Sash Low Solution->PPE_Sol Weighing Weighing Protocol: 1. Use Antistatic Gun 2. Weigh into tared vial 3. Cap immediately PPE_Solid->Weighing Transfer Transfer/Reaction: Use Cannula or Syringe Avoid Open Pouring PPE_Sol->Transfer Clean Decontamination: Wipe surfaces with MeOH Dispose wipes as Haz Waste Weighing->Clean Transfer->Clean End Process Complete Clean->End

Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation to double-gloving for solutions.

Step-by-Step Handling Procedure
  • Pre-Check (The "Inflation Test"):

    • Before donning, inflate nitrile gloves with air and compress to check for pinholes. A compromised glove is worse than no glove because it traps the chemical against the skin (occlusion effect).

  • Static Control:

    • Benzimidazole derivatives are often fluffy, electrostatic solids. Use an ionizing fan or antistatic gun inside the balance enclosure to prevent powder scattering.

  • Solubilization (The Critical Moment):

    • Add solvent to the solid, not solid to solvent, to minimize splash risk.

    • Scientific Note: If using DMSO, be aware that DMSO increases skin permeability (permeation enhancer), carrying the toxicant directly into the bloodstream. Double gloving is mandatory here.

  • Waste Segregation:

    • Do not mix with aqueous acidic waste. Keep in "Halogenated Organic" waste streams.

Part 5: Emergency Response & Disposal

Spill Response Logic (HF Awareness)

In the event of a spill, your immediate reaction determines the safety of the lab.

SpillResponse Alert SPILL DETECTED Assess Assess Volume & State Alert->Assess MinorSolid Minor Powder (<5g) Assess->MinorSolid MajorSol Solution / Large Qty Assess->MajorSol Action1 1. Wet paper towel (prevent dust) 2. Wipe gently 3. Place in Haz Bag MinorSolid->Action1 Action2 1. EVACUATE LAB 2. Call EHS 3. Do not attempt cleanup alone MajorSol->Action2 Disposal Label: 'Halogenated Tox' (Note: Fluorinated) Action1->Disposal

Figure 2: Triage protocol for spills. Note that solution spills require evacuation due to vapor pressure and absorption risks.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Fluorinated Organics." This alerts waste handlers to the risk of HF formation during incineration.

  • Container: High-density polyethylene (HDPE) is preferred over glass if the waste is potentially acidic, to prevent etching (though the pure compound is compatible with glass).[1]

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394626 (this compound).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.